Methyl 4-(isoxazol-5-ylmethoxy)benzoate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 4-(1,2-oxazol-5-ylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-12(14)9-2-4-10(5-3-9)16-8-11-6-7-13-17-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSBLYYIHZFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Technical Guide to Structural Properties and Synthetic Applications
Executive Summary
In modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Methyl 4-(isoxazol-5-ylmethoxy)benzoate (CAS: 890091-84-6) is a highly versatile, bifunctional intermediate. By combining a benzoate ester—a masked carboxylic acid—with an isoxazole heterocycle via an ether linkage, this compound provides a rigid, metabolically stable scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodology, and downstream applications, designed specifically for application scientists and drug development professionals.
Chemical Identity & Physicochemical Architecture
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The isoxazole ring introduces unique hydrogen-bond accepting capabilities while maintaining a relatively low molecular weight, making it highly attractive for lead optimization.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 4-(isoxazol-5-ylmethoxy)benzoate |
| CAS Registry Number | 890091-84-6 |
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| Topological Polar Surface Area (TPSA) | ~68.4 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (Ester O x2, Ether O, Isoxazole O, Isoxazole N) |
| Rotatable Bonds | 4 |
| Physical State (Standard Conditions) | Crystalline Solid |
Synthesis Methodology: The Williamson Ether Pathway
The most efficient and scalable route to synthesize Methyl 4-(isoxazol-5-ylmethoxy)benzoate is via the [1]. This classic SN2 reaction couples a phenoxide nucleophile with a primary alkyl halide electrophile.
Mechanistic Causality: Why These Conditions?
As an application scientist, it is crucial to understand why specific reagents are chosen rather than just following a recipe.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It accelerates the SN2 pathway by strongly solvating the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic[2].
-
Base Selection (K₂CO₃): Potassium carbonate is a mild base (pKa ~10.3). It is strong enough to quantitatively deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate (pKa ~8.5) but mild enough to prevent the premature saponification of the methyl ester, which would occur if stronger bases like NaOH or KOH were used.
-
Temperature (80°C): The chloromethyl group on the isoxazole ring is less reactive than a standard benzyl chloride due to the electron-withdrawing nature of the heteroaromatic ring. Heating to 80°C provides the necessary thermal energy to overcome the SN2 activation barrier without degrading the temperature-sensitive isoxazole moiety.
Figure 1: Synthetic workflow for Methyl 4-(isoxazol-5-ylmethoxy)benzoate via Williamson Ether Synthesis.
Step-by-Step Experimental Protocol
-
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with Methyl 4-hydroxybenzoate (1.0 equivalent) and anhydrous K₂CO₃ (2.0 equivalents).
-
Solvation: Add anhydrous DMF (typically 5-10 volumes) to the flask. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenol.
-
Electrophile Addition: Dropwise add 5-(chloromethyl)isoxazole (1.1 equivalents) to the stirring mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.
-
Quenching & Extraction: Cool the reaction to room temperature. Quench with ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography using a Hexane/EtOAc gradient to yield the pure product as a crystalline solid.
Pharmacological Relevance: Isoxazole as a Bioisostere
In drug design, the isoxazole ring is a highly privileged scaffold. It frequently serves as a for amides, esters, and pyridines[3]. By replacing a metabolically labile ester or amide with an isoxazole ring, medicinal chemists can dramatically improve a drug's half-life and resistance to endogenous esterases and amidases while retaining critical hydrogen-bonding interactions with the target receptor[4].
Methyl 4-(isoxazol-5-ylmethoxy)benzoate acts as a perfect launchpad for such modifications. The methyl ester acts as a protecting group that can be easily cleaved (saponified) to reveal a carboxylic acid. This acid can then be coupled with various amines to generate diverse libraries of target Active Pharmaceutical Ingredients (APIs).
Figure 2: Downstream pharmacological application workflow from ester building block to target API.
Analytical Validation: A Self-Validating System
Trustworthiness in chemical synthesis requires that every protocol operates as a self-validating system. The reaction must provide intrinsic, measurable feedback regarding its progress and structural fidelity. For Methyl 4-(isoxazol-5-ylmethoxy)benzoate, validation is embedded at three distinct levels:
-
In-Process Monitoring (TLC): The reaction progress is self-reporting. The starting material (Methyl 4-hydroxybenzoate) is highly UV-active and possesses a free hydroxyl group that interacts strongly with silica, resulting in a lower Rf value. As the ether bond forms, the polarity decreases, and a new, higher Rf spot appears. Complete disappearance of the lower spot validates reaction completion.
-
Spectroscopic Confirmation (¹H NMR): Structural integrity is validated by nuclear magnetic resonance. A successful synthesis is confirmed by:
-
The disappearance of the broad phenolic -OH peak (~9.5 ppm).
-
The appearance of a diagnostic singlet integrating to 2 protons at ~5.2 ppm, corresponding to the methylene bridge (-O-CH₂-).
-
The presence of the unique isoxazole proton (C4 position) appearing as a sharp singlet around 6.3 ppm.
-
-
Mass Spectrometry (LC-MS): High-resolution mass spectrometry provides the final validation layer, confirming the exact mass. The presence of the[M+H]⁺ molecular ion peak at m/z 234.2 confirms the successful coupling without ester hydrolysis.
References
-
Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Bioisosterism Source: Drug Design Org URL: [Link]
-
Title: Pharmacological profile of a 17β-heteroaryl-substituted neuroactive steroid Source: PubMed (NIH) URL: [Link]
Sources
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 4-(isoxazol-5-ylmethoxy)benzoate
The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties.[1][3] This chemical scaffold is a key feature in several marketed drugs, such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its therapeutic relevance.[2]
Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a synthetic compound featuring this prominent isoxazole core. While direct in-depth mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest several plausible and testable mechanisms of action. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro investigation of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical, causality-driven exploration of its potential biological activities, beginning with the most probable hypothesis based on structural analogy and extending to broader screening paradigms.
Primary Hypothesized Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition
A primary avenue of investigation for isoxazole-containing aromatic compounds is their potential to act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is strongly supported by the structural similarities between Methyl 4-(isoxazol-5-ylmethoxy)benzoate and known selective COX-2 inhibitors, which also frequently feature an isoxazole core.[4][5]
The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal lining.[6] In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins responsible for pain and swelling.[6] Selective inhibition of COX-2 is a validated therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Signaling Pathway: Prostaglandin Synthesis
The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and the proposed inhibitory action of Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
Caption: Proposed inhibition of the COX-2 pathway.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To quantitatively assess the inhibitory potency and selectivity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate, a commercially available COX inhibitor screening assay kit is typically employed. This ensures standardized and reproducible results.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified human or ovine COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared according to the assay kit manufacturer's instructions.
-
Compound Preparation: A stock solution of Methyl 4-(isoxazol-5-ylmethoxy)benzoate is prepared in a suitable solvent (e.g., DMSO). A serial dilution series is then created to test a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, the reaction buffer (e.g., Tris-HCl), heme cofactor, and various concentrations of the test compound are added to each well. Wells for a positive control (e.g., Celecoxib) and a negative control (vehicle) are also prepared.
-
Enzyme Addition: The reaction is initiated by adding the COX-1 or COX-2 enzyme to the appropriate wells. The plate is briefly incubated.
-
Substrate Addition: The substrate, arachidonic acid, is added to all wells to start the enzymatic reaction.
-
Detection: The assay measures the peroxidase activity of COX, which is a coupled reaction. The colorimetric or fluorescent signal generated is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The percent inhibition is plotted against the logarithm of the compound concentration, and the IC50 value is determined using non-linear regression analysis.[6]
Data Presentation and Interpretation
The results of the COX inhibition assay should be summarized in a table for clear comparison with known standards. The selectivity index (SI) is a critical parameter, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
| Valdecoxib (Reference) | 150 | 0.005 | 30000 |
| Note: Reference IC50 values are compiled from multiple sources for comparative purposes and can vary based on assay conditions.[6] |
A high selectivity index for Methyl 4-(isoxazol-5-ylmethoxy)benzoate would provide strong evidence for its mechanism of action as a selective COX-2 inhibitor.
Exploratory In Vitro Mechanisms of Action
While COX-2 inhibition is a strong primary hypothesis, the isoxazole scaffold's versatility necessitates a broader investigation into other potential biological activities. The following assays can help to build a more complete profile of the compound's in vitro effects.
Antioxidant Activity
Several isoxazole derivatives have been reported to possess antioxidant properties.[3] This can be a contributing factor to their overall pharmacological profile, particularly in disease states with an oxidative stress component.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This assay is a rapid and widely used method to screen for antioxidant activity.
Objective: To measure the ability of the test compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Compound Preparation: A stock solution of Methyl 4-(isoxazol-5-ylmethoxy)benzoate is prepared in methanol, and a dilution series is made. A known antioxidant, such as Trolox, is used as a positive control.[3]
-
DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction: The test compound dilutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance, which corresponds to the scavenging of the DPPH radical, is recorded.
-
Data Analysis: The percentage of DPPH radical scavenging is calculated for each concentration. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Data Presentation:
| Compound | DPPH Scavenging IC50 (µg/ml) |
| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | Experimental Value |
| Trolox (Reference Standard) | 3.10 ± 0.92 |
| Note: Reference value is from a study on other isoxazole derivatives.[3] |
Anticancer and Cytotoxic Activity
The anticancer potential of isoxazole derivatives has been demonstrated against various cancer cell lines, with some compounds showing potent inhibitory activity.[3] A general cytotoxicity assay is the first step in exploring this potential mechanism.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for assessing the anticancer properties of a novel compound.
Caption: A streamlined workflow for anticancer drug screening.
Experimental Protocol: MTT Cell Proliferation Assay
Objective: To assess the cytotoxicity of the test compound against one or more cancer cell lines.
Methodology:
-
Cell Plating: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of Methyl 4-(isoxazol-5-ylmethoxy)benzoate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases will convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a plate reader at a wavelength around 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined.
Conclusion and Path Forward
This technical guide outlines a systematic, in vitro approach to characterizing the mechanism of action of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. The primary hypothesis, based on strong structural precedent, points towards selective COX-2 inhibition as a key anti-inflammatory mechanism.[4][5] The provided experimental protocol for COX enzyme inhibition will serve to validate or refute this hypothesis directly.
Furthermore, the exploratory assays for antioxidant and anticancer activities will provide a broader understanding of the compound's biological profile.[3] Should the compound exhibit significant cytotoxicity, further studies into specific mechanisms such as cell cycle arrest or apoptosis induction would be warranted.[3][7] By following this structured, evidence-based investigational path, researchers can effectively elucidate the in vitro pharmacological profile of Methyl 4-(isoxazol-5-ylmethoxy)benzoate, paving the way for further preclinical development.
References
-
Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Arshad, M. F. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]
-
Kavitha, M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]
-
Umapathi, N., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PMC. [Link]
-
Sathish, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
-
Kumar, M. P. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
-
Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). N-((3-(4-bromophenyl)isoxazol-5-yl)methyl)-6-fluoro-N-(6-methoxybenzo[d]thiazol-2- yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry. [Link]
-
Xu, H., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC. [Link]
-
Herforth, C., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Monatshefte für Chemie - Chemical Monthly. [Link]
Sources
Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetic Profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Derivatives
For Immediate Release
[City, State] – In the intricate world of drug discovery and development, understanding the journey of a potential therapeutic agent through the body is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the pharmacokinetic profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivatives. This class of compounds, characterized by the versatile isoxazole scaffold, holds significant promise in medicinal chemistry.[1][2][3] This document will serve as a comprehensive resource, detailing the essential in vitro and in vivo assays required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel chemical entities.[4]
The success of any drug candidate is intrinsically linked to its pharmacokinetic profile, which governs its efficacy and safety.[4][5] A significant percentage of drug failures in clinical trials can be attributed to suboptimal pharmacokinetic properties.[6] Therefore, a thorough and early assessment of ADME characteristics is a critical component of any successful drug development program.[6][7] This guide will provide the foundational knowledge and practical methodologies to navigate this crucial phase of research.
Section 1: The Crucial First Step - Absorption
The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the systemic circulation. For Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivatives, understanding their absorption potential is the initial hurdle. Key in silico and in vitro models provide the first glimpse into a compound's ability to traverse biological membranes.
In Silico Prediction of Physicochemical Properties
Before embarking on wet lab experiments, computational tools can offer valuable predictions of a compound's drug-likeness and absorption potential. The SwissADME web tool, for instance, can be used to assess various physicochemical properties.[8][9]
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: A set of rules to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
-
Gastrointestinal (GI) Absorption: Predictive models estimate the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Important for compounds targeting the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Early prediction of potential drug-drug interactions.[1]
A study on novel isoxazole derivatives demonstrated the utility of SwissADME in predicting high GI absorption for most of the synthesized compounds.[1]
In Vitro Permeability Assays
To experimentally assess a compound's ability to cross intestinal barriers, cell-based assays are the gold standard.
Experimental Protocol: Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Compound Preparation: Prepare a stock solution of the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (upper) chamber of the Transwell® insert. At predetermined time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the compound solution to the basolateral chamber and collect samples from the apical chamber to assess efflux.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive and specific analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
Causality Behind Experimental Choices: The Caco-2 model is chosen for its ability to form tight junctions and express key drug transporters, providing a more physiologically relevant system compared to simple partition coefficient measurements.
Section 2: Where Does It Go? - Distribution
Once absorbed, a drug distributes throughout the body via the bloodstream. A critical factor influencing this distribution is the extent to which the drug binds to plasma proteins.
Plasma Protein Binding (PPB)
The "free drug hypothesis" states that only the unbound fraction of a drug is available to exert its pharmacological effect.[10] Therefore, determining the percentage of a compound bound to plasma proteins is essential.
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is considered a gold standard method for assessing plasma protein binding due to its accuracy and minimal non-specific binding.[10][11][12]
Step-by-Step Methodology:
-
Apparatus Setup: Utilize a commercially available equilibrium dialysis apparatus (e.g., RED device) which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[11][12]
-
Sample Preparation: Spike plasma (human, rat, or mouse) with the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative at a known concentration (typically 1-5 µM).[10]
-
Dialysis: Add the spiked plasma to one chamber and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.
-
Incubation: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[10][13]
-
Sample Collection and Analysis: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both chambers using LC-MS/MS.[10][13]
-
Calculation: Calculate the percentage of bound and unbound drug.
Data Presentation:
| Compound | Plasma Source | % Protein Binding |
| Derivative A | Human | 95.2 |
| Derivative B | Rat | 88.7 |
| Warfarin (Control) | Human | >99 |
This is example data and does not reflect actual experimental results.
Trustworthiness of the Protocol: The use of a semipermeable membrane and allowing the system to reach equilibrium ensures that the measured unbound concentration is a true representation of the free drug fraction.
Section 3: The Body's Chemical Factory - Metabolism
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[14][15]
In Vitro Metabolic Stability
The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[16] In vitro assays using liver microsomes or hepatocytes are fundamental for assessing metabolic stability.[14][15]
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing pooled liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer (e.g., potassium phosphate).[14][17]
-
Compound Incubation: Add the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative to the reaction mixture at a final concentration of typically 1 µM.[17][18]
-
Time-Course Sampling: Incubate the mixture at 37°C.[14] At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic reaction by adding a cold organic solvent like acetonitrile.[6][17]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
Visualization of the Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 Inhibition
It is also critical to determine if the drug candidate inhibits the activity of major CYP isoforms, as this can lead to clinically significant drug-drug interactions.[16][19][20]
Experimental Protocol: Fluorogenic CYP Inhibition Assay
This high-throughput assay uses specific fluorogenic substrates for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19]
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, combine human liver microsomes, a specific fluorogenic substrate for the CYP isoform of interest, and the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative at various concentrations.
-
Initiate Reaction: Add a NADPH-regenerating system to start the enzymatic reaction.
-
Fluorescence Reading: Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to the enzyme activity.[19]
-
Data Analysis: Compare the rate of fluorescence generation in the presence of the test compound to a vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[19][21]
Data Presentation:
| CYP Isoform | IC50 (µM) for Derivative C |
| CYP1A2 | > 50 |
| CYP2C9 | 25.3 |
| CYP2C19 | > 50 |
| CYP2D6 | 12.8 |
| CYP3A4 | 45.1 |
This is example data and does not reflect actual experimental results.
Section 4: The Final Exit - Excretion
Excretion is the final step in the drug's journey, where it and its metabolites are removed from the body. While in vitro assays can provide clues, in vivo studies are necessary to fully understand the excretion pathways.
In Vivo Pharmacokinetic Studies
Animal models, typically rodents, are used to determine the in vivo pharmacokinetic parameters of a drug candidate.[5]
Experimental Protocol: In Vivo PK Study in Rats
Step-by-Step Methodology:
-
Animal Dosing: Administer the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative to a group of rats via the intended clinical route (e.g., oral gavage) and also intravenously to a separate group to determine absolute bioavailability.[22][23]
-
Blood Sampling: At predetermined time points after dosing, collect blood samples from the rats.[22]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method.[22][24]
-
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate key pharmacokinetic parameters.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Absolute bioavailability (calculated by comparing the AUC from oral and IV administration).
Logical Relationship of PK Parameters:
Caption: Interrelationship of key pharmacokinetic processes and parameters.
Conclusion
The pharmacokinetic profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivatives is a multi-faceted process that requires a combination of in silico, in vitro, and in vivo approaches. By systematically evaluating the ADME properties of these compounds, researchers can make informed decisions to select and optimize candidates with the greatest potential for clinical success. This guide provides a robust framework for these essential studies, emphasizing the importance of sound experimental design and data interpretation in the journey from a promising molecule to a life-changing therapeutic.
References
-
QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Synapse. Retrieved from [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
-
Tillement, J. P., Zini, R., d'Athis, P., & Vassent, G. (1974). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Actualites de chimie therapeutique, 2, 29-53. Retrieved from [Link]
-
XenoTech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]
-
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
-
Yaichkov, I., Khokhlov, A., Dzhurko, Y., Shestakov, V., & Mazur, A. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, (2), 5-15. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Yaichkov, I., Khokhlov, A., Dzhurko, Y., Shestakov, V., & Mazur, A. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar. Retrieved from [Link]
-
Wang, J., & Prueksaritanont, T. (2010). ADME of biologics—what have we learned from small molecules?. The AAPS journal, 12(3), 395–404. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Paine, M. F., Roe, A. L., & Rettie, A. E. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 44(7), 1058–1065. Retrieved from [Link]
-
Bibi, S., Khan, I., Ahmed, S., Khan, M. A., Ullah, H., Wadood, A., ... & Khan, A. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 983593. Retrieved from [Link]
-
Medina-Franco, J. L., Chavez-Hernandez, A. L., & Perez-Villanueva, J. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS omega, 5(26), 16187–16196. Retrieved from [Link]
-
Medina-Franco, J. L., Chavez-Hernandez, A. L., & Perez-Villanueva, J. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187–16196. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
-
Nassar, A. F., Hollenberg, P. F., & Scatina, J. (2009). An automated high-throughput metabolic stability assay using an integrated high-resolution accurate mass method and automated data analysis software. Drug metabolism letters, 3(2), 98–106. Retrieved from [Link]
-
Amidon, G. L., & Lennernäs, H. (2016). In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. The AAPS journal, 18(2), 298–302. Retrieved from [Link]
-
Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules (Basel, Switzerland), 23(10), 2695. Retrieved from [Link]
-
Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
Autech. (2026, March 20). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
Ho, C. T., & Pan, M. H. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of food and drug analysis, 23(1), 1–6. Retrieved from [Link]
-
Reaction Biology. (n.d.). In vivo PK/PD Study Services. Retrieved from [Link]
-
Ahmed, E., Qader, I., Ahmed, A., & Ahmed, S. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 221-232. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from [Link]
-
Abdul Manan, F., Arshad, S., Othman, A. H., & Ng, S. W. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7), x230623. Retrieved from [Link]
-
ResearchGate. (2021, August). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. Retrieved from [Link]
Sources
- 1. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. qps.com [qps.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. criver.com [criver.com]
- 17. beckman.com [beckman.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. enamine.net [enamine.net]
- 22. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 23. reactionbiology.com [reactionbiology.com]
- 24. semanticscholar.org [semanticscholar.org]
Physicochemical Profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Technical Guide to Molecular Weight and Partition Coefficient Determination
Executive Summary
In modern drug discovery and medicinal chemistry, the rapid evaluation of a compound's physicochemical properties dictates its viability as a lead candidate. Methyl 4-(isoxazol-5-ylmethoxy)benzoate (CAS: 890091-84-6) is a highly versatile synthetic scaffold[1]. The presence of the isoxazole ring—a prominent bioisostere known for improving metabolic stability and engaging in hydrogen bonding—coupled with a benzoate ester makes it a valuable intermediate or prodrug candidate.
Understanding its core physicochemical properties, specifically its Molecular Weight (MW) and Partition Coefficient (LogP) , is critical for predicting its pharmacokinetic behavior, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). This whitepaper provides an in-depth, self-validating methodological framework for determining and interpreting these parameters.
Structural Analysis & Theoretical Profiling
Before initiating empirical testing, a theoretical baseline must be established to guide experimental parameters and calibration ranges.
Molecular Weight (MW)
The chemical formula for Methyl 4-(isoxazol-5-ylmethoxy)benzoate is C₁₂H₁₁NO₄ [1].
-
Carbon (12 × 12.011) = 144.132 g/mol
-
Hydrogen (11 × 1.008) = 11.088 g/mol
-
Nitrogen (1 × 14.007) = 14.007 g/mol
-
Oxygen (4 × 15.999) = 63.996 g/mol
-
Total Exact MW: 233.22 g/mol
Partition Coefficient (LogP)
LogP is the base-10 logarithm of the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase (water). Based on fragment-based computational models (cLogP), the lipophilicity of the methyl benzoate moiety (LogP ~2.1) combined with the isoxazole ring (LogP ~0.1) and the methylene ether linkage yields an estimated cLogP of approximately 2.4 .
Causality in Drug Design
According to Lipinski's Rule of Five, an orally active drug should possess a MW < 500 Da and a LogP < 5 to ensure passive membrane permeability and optimal aqueous solubility[2]. With a MW of 233.22 g/mol and a LogP of ~2.4, this compound sits squarely in the "sweet spot" for oral bioavailability. This low molecular weight allows ample molecular space for further functionalization during lead optimization without violating druglikeness parameters[3].
Pharmacokinetic implications of MW and LogP on the ADME profile of the compound.
Causality in Experimental Methodologies
To transition from theoretical models to empirical data, rigorous analytical methodologies are required. As an application scientist, selecting the correct assay is paramount to ensuring data integrity.
Why LC-HRMS for Molecular Weight Verification? While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) equipped with Electrospray Ionization (ESI) provides exact mass capabilities (accuracy < 5 ppm). ESI is selected because the isoxazole nitrogen and the ester carbonyl oxygen are readily protonated in acidic mobile phases, yielding a strong [M+H]⁺ signal.
Why RP-HPLC (OECD 117) for LogP over Shake-Flask (OECD 107)? The traditional shake-flask method (OECD 107) uses the ratio of the chemical solubility in n-octanol and in water, but it is highly susceptible to emulsion formation, requires high-purity samples, and is labor-intensive[4]. In contrast, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) relies on the correlation between a molecule's retention time on a C18 column and its lipophilicity[5]. This method is self-validating, high-throughput, and insensitive to minor impurities since they chromatographically separate from the main analyte[6].
Self-Validating Experimental Protocols
Protocol 1: Exact Mass Determination via LC-HRMS
This protocol utilizes an internal lock mass to create a self-validating system that continuously corrects for instrumental drift.
-
Sample Preparation: Dissolve 1 mg of Methyl 4-(isoxazol-5-ylmethoxy)benzoate in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
-
System Calibration: Infuse an internal lock mass standard (e.g., Leucine Enkephalin, m/z 556.2771) alongside the sample to ensure continuous mass axis calibration and sub-5 ppm mass accuracy.
-
Data Acquisition: Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer operating in ESI+ mode.
-
Analysis: Extract the theoretical[M+H]⁺ ion chromatogram at m/z 234.0761. Verify that the isotopic distribution matches the theoretical C₁₂H₁₁NO₄ formula.
Protocol 2: LogP Determination via RP-HPLC (OECD 117)
This protocol relies on a calibration curve generated by reference standards, ensuring the system's hydrophobicity scale is accurately mapped[7].
-
Reference Selection: Select at least six reference compounds with known LogP values bracketing the expected ~2.4 value (e.g., Acetanilide LogP 1.0, Benzyl alcohol LogP 1.1, Acetophenone LogP 1.7, Benzene LogP 2.1, Toluene LogP 2.7, Chlorobenzene LogP 2.8).
-
Dead-Time Determination: Inject a non-retained marker (e.g., Thiourea or Formamide) to determine the column dead time ( t0 ).
-
Chromatographic Run: Analyze the reference compounds and the test compound on a C18 column using an isocratic mobile phase (e.g., 75% Methanol / 25% Water) at a constant temperature (25°C).
-
Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all peaks using the formula: k′=(tR−t0)/t0 , where tR is the retention time.
-
Calibration & Interpolation: Plot logk′ versus the known LogP of the reference compounds. Interpolate the LogP of Methyl 4-(isoxazol-5-ylmethoxy)benzoate from this linear regression. An R2>0.99 for the reference curve validates the assay.
Workflow for determining the LogP of C12H11NO4 using RP-HPLC (OECD 117).
Data Presentation
Table 1: Physicochemical Profile Summary
| Property | Value | Method / Source |
| Chemical Formula | C₁₂H₁₁NO₄ | Structural Analysis |
| Exact Molecular Weight | 233.22 g/mol | Calculated |
| Monoisotopic Mass [M+H]⁺ | 234.0761 m/z | Theoretical ESI+ |
| Calculated LogP (cLogP) | ~2.4 | Fragment-based estimation |
| Lipinski Rule of 5 Violations | 0 | Computational |
Table 2: OECD 117 HPLC LogP Calibration Matrix (Representative Data)
| Compound | Known LogP | Retention Time ( tR , min) | logk′ |
| Thiourea (Dead time marker) | N/A | 1.20 ( t0 ) | N/A |
| Acetanilide | 1.0 | 2.15 | -0.10 |
| Acetophenone | 1.7 | 3.40 | 0.26 |
| Benzene | 2.1 | 4.80 | 0.48 |
| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | ~2.4 (Interpolated) | ~6.10 | ~0.61 |
| Toluene | 2.7 | 7.50 | 0.72 |
References
- "methyl 4-(isoxazol-5-ylmethoxy)benzoate, 1g - SciSupplies", SciSupplies.eu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt2ifZg25TpdAEcOHW1KN6ip0D0oqyI2Ucn7T_e9SNMhm3Ih71tpNtgPUHxpI14PTXB9rFQgkFWqV9klUvRo8G3Vi2ttFFYN4pUFyUr5rQlLa79dhOOn1VbW3tFipb14KN9xq84XL2uLckfng8IO_hC4oZ72acZ-GW-vSBM8WKRA29RPoSaD3GQCIsORStlkWOTFoxxew=]
- "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method", Analytice. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIOV4ucMOmut2xGK_ZO8VTBoQTxrhf-B2RgfsPEV1shy61Yo_C4BoSvXe8-8_oYbCrotaFX3HcEyG_ORsjhUWg_kS0TWKFzN0aVGaLoncnPZCJjSU-FIx3e9J9RxbtWVvsDxQNpXAEiZhFzcYYRzI2Uq30ylEnGWO_pC1ZQZ4KVS6U3ThiFc112Zfrzdu_RKnsXvnCkawJLOGD7Q==]
- "Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117", GOV.UK. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqR-K6974AuQ-SL_PAvaEWDrlOzi9o1Dg9JAJgxg70Ab22Men0QjwBEJ8Rt6jW4cz5cM8XBhxjJtZIcpPtES6b7KzdT_I2sVSo9L5fg365-oXAq7uc5MAnEIVP-lBnqdCiMkEIlNrcFyhUd0bLRoC4SV3y8rzucWWfLLGyGBk1oPIRX4byATeiKUd5uCYoMDgHh3KKnr4zGKwnORntAcBLpxqxoJWoRhroXf3nL2wXzl_RufWk1JlE-OyfyGGaMBfasLUqvIw0Wn-y8nf411_7VQlGcAodXfQO6dzLAC533lEjddwfJeUhDqn7iRTm-UfNeGeSrZ2lxBBRaHTKTBoArsK2R3_k6RnP_viBY5BHUfc1luaGMLFaw-foXi-uapC_GfbMKbPFw40UBjbhsgohNOC3HW_gR7t6kJLcH-Sm70R4MtF4A==]
- "Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico", J-Stage. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnR-k_2qOLwTKmdonI-zS_ybkLVZ_umnAyxrhdlzN0gaWgR3EYYdgWmP4n7FrqPKUbgRfJHs4Eak7Cs59z5-UJD2lJZEgdrsvvdG90QNcikqkTKe-4z4EjkT4kCxhQANiDn6LHtHJpQI2jQUyYOAN1f3MUluyTMtKt4aDfYaU=]
- "A comparison of log Kow (n-octanol–water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfactants", SciSpace. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH738KIFzMQZFOK21btNfIlhKSmomoc7sN_mfaUdpR2TjigLUSaRSEFC2ryFtfF8S3LreLL32JkWHIaH0iXACRsQGm-Orytn7W6JRxwRHwzeGejvP3_seggARDTWy90ihmzrFFWjjzoAiqXVVDrKjMJz1YavMiYNdMy-wmR17PT9trWazB_nDZYk_hSQGq8ae5-UXh]
- "Lipinski's rule of five", Wikipedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oq7GJN3a94xcyNJGw2mt9I5Ayy4Tep31CtjqeGKP9nfcAMhk7_pCy910yJ1zE4zQGZatL9AHFCOG71_JNKi5xxqbvzhtmyotN8C3FRu0a1HyB2Lw7KcEKO7ap1enMgOLDYsoJDsqrLD13OnIh9QF5Xs=]
- "The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal", PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJgBsrQObdb-zJV_IDmIKQEvBLVKQ_osLkEpbA5FKdKOcEep6qq2AJjYA4IizfkGnXvk0eNxMQzUXvpqWwwxbIB68CoODwBifNPQYlurO8R_8adC3PfM5df67OgbAMtq2yPmfCWP2bCcOAo5w=]
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. gov.uk [gov.uk]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Receptor binding affinity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate analogs
An In-Depth Technical Guide to the Receptor Binding Affinity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Analogs
Authored by: Gemini, Senior Application Scientist
Foreword
The isoxazole nucleus represents a cornerstone in modern medicinal chemistry, prized for its versatile synthetic accessibility and its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a key pharmacophore in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of compound affinity and selectivity for a diverse range of biological targets. This guide focuses on a specific, yet broadly applicable scaffold: Methyl 4-(isoxazol-5-ylmethoxy)benzoate and its analogs. We will delve into the critical aspects of their receptor binding affinity, exploring potential targets, structure-activity relationships (SAR), and the robust methodologies required for their evaluation.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole ring is considered a "privileged" structure due to its ability to interact with multiple, unrelated receptor types through varied binding modes.[3] This versatility stems from its planar aromatic nature, the presence of hydrogen bond acceptors (N and O atoms), and the potential for substitution at multiple positions to modulate physicochemical properties and target engagement.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuromodulatory effects.[3][4][5]
The core structure of Methyl 4-(isoxazol-5-ylmethoxy)benzoate combines three key fragments: the isoxazole ring, a flexible methoxy linker, and a methyl benzoate moiety. Each of these can be systematically modified to probe the chemical space around a receptor's binding pocket, making this an attractive scaffold for hit-to-lead optimization campaigns.
Potential Receptor Targets and Mechanistic Insights
While direct studies on Methyl 4-(isoxazol-5-ylmethoxy)benzoate are not extensively reported, the broader isoxazole chemical class provides strong indicators of potential receptor families that these analogs may target. The following sections outline the most probable targets based on structural homology to known active compounds.
Ionotropic Glutamate Receptors (AMPA Subtype)
A significant body of research highlights the role of isoxazole derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] These receptors are critical for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating neurological disorders and managing pain.[6]
-
Mechanism of Action: Isoxazole-4-carboxamide derivatives, for instance, have been shown to act as potent inhibitors of AMPA receptor activity.[6] They can alter the biophysical gating properties of the receptor, including deactivation and desensitization kinetics.[6] This modulation can reduce excitotoxicity, a process implicated in neurodegenerative diseases like Parkinson's.[7] The interaction is often allosteric, meaning the compounds bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site.[8]
Serotonin Receptors (5-HT₄ Subtype)
The structural features of certain benzoisoxazole derivatives show a strong resemblance to known ligands of the 5-HT₄ receptor.[9][10] This G-protein coupled receptor is a promising target for treating cognitive disorders, including Alzheimer's disease, due to its role in enhancing acetylcholine release and promoting neurogenesis.[10]
-
Mechanism of Action: Novel benzoisoxazole compounds have been developed as partial agonists for the 5-HT₄ receptor.[9] Agonist binding initiates a downstream signaling cascade, often involving the elevation of cyclic AMP (cAMP), which can lead to improved neuronal function and memory formation.[9][10]
GABA-A Receptors (Benzodiazepine Site)
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and is the target of benzodiazepines, a class of drugs used to treat anxiety and insomnia. Some isoxazole-containing compounds, such as 4,5,6,7-tetrahydroisoxazolo-(5,4-c-)-pyridin-3-ol (THIP), have been shown to modulate the binding of ligands to the benzodiazepine site on the GABA-A receptor.[11]
-
Mechanism of Action: These compounds can allosterically modulate the receptor, changing the affinity of benzodiazepine site ligands.[11] This suggests that isoxazole analogs could be designed to act as positive or negative allosteric modulators, thereby enhancing or reducing GABAergic inhibition.
Structure-Activity Relationships (SAR): A Predictive Framework
The binding affinity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate analogs is highly dependent on the nature and position of substituents on both the isoxazole and the benzoate rings. The following table summarizes key SAR trends gleaned from the literature on related isoxazole derivatives.
| Molecular Region | Modification | Observed Effect on Binding Affinity/Activity | Potential Rationale | Reference(s) |
| Isoxazole Ring | Substitution at C3 and C5 | Critically determines target selectivity and potency. For example, in AMPA receptor modulators, bulky groups can enhance inhibitory activity. | These positions project into specific sub-pockets of the receptor binding site. | [6][8] |
| Halogenation | Introduction of chlorine or bromine can increase antibacterial activity. | Enhances lipophilicity, potentially improving membrane permeability and target engagement. | [12] | |
| Benzoate Ring | Para-substitution | The nature of the para-substituent on the phenyl ring is crucial. Electron-donating groups (e.g., -OH, -NH₂) can enhance anti-diabetic activity. | Modulates the electronic properties of the ring and can act as a hydrogen bond donor/acceptor. | [12] |
| Ortho/Meta-substitution | Can lead to a decrease in activity compared to para-substitution. | May introduce steric hindrance that prevents optimal binding. | [2] | |
| Linker | Methoxy Bridge | Provides flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding. | The length and rigidity of the linker are key parameters for optimization. | N/A (Inferred) |
Experimental Protocols for Determining Receptor Binding Affinity
The evaluation of novel Methyl 4-(isoxazol-5-ylmethoxy)benzoate analogs requires robust and validated experimental protocols. The choice of assay depends on the hypothesized receptor target.
Radioligand Binding Assay (for GPCRs and Ion Channels)
This is a direct binding assay that measures the affinity of a test compound for a receptor by assessing its ability to displace a known radiolabeled ligand.
Principle: The assay quantifies the competition between an unlabeled test compound and a radiolabeled ligand (e.g., ³H-ligand) for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells with 5-HT₄ receptor).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
The receptor membrane preparation.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The bound radioligand will be trapped on the filter, while the free ligand will pass through.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filtermats in scintillation vials with a scintillation cocktail.
-
Count the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology (for Ion Channels)
This functional assay measures the effect of a compound on the ion flow through a receptor channel.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing the target ion channel (e.g., AMPA receptor). The current flowing through the channel in response to the application of an agonist is measured. The effect of the test compound on this current reveals its modulatory activity (inhibition or potentiation).
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate HEK293t cells expressing the desired AMPA receptor subunits (e.g., GluA2) onto glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Fill a glass micropipette with an internal solution and approach a single cell.
-
Apply gentle suction to form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the AMPA receptor agonist (e.g., kainate) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with the test compound at various concentrations.
-
Record the changes in the amplitude and kinetics (deactivation, desensitization) of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition or potentiation.
-
Construct a concentration-response curve to determine the IC₅₀ or EC₅₀ value.
-
Visualizations
General Structure of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Analogs
Caption: Key structural components and potential modification sites for analogs.
Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for determining binding affinity via radioligand displacement.
Conclusion
The Methyl 4-(isoxazol-5-ylmethoxy)benzoate scaffold represents a promising starting point for the development of novel receptor modulators. Based on extensive literature on related isoxazole derivatives, likely targets include AMPA, 5-HT₄, and GABA-A receptors. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for optimizing binding affinity and selectivity. The application of robust experimental methodologies, such as radioligand binding assays and electrophysiology, will be essential for validating target engagement and elucidating the mechanism of action of novel analogs. This integrated approach will undoubtedly accelerate the discovery of new therapeutic agents derived from this versatile chemical class.
References
-
Title: Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy Source: PubMed URL: [Link]
-
Title: (PDF) Synthesis, characterization and biological activity of isoxazole derivatives Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Source: Journal of Pharmaceutical Research and Reports URL: [Link]
-
Title: Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method Source: SAR Publication URL: [Link]
-
Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: European Journal of Clinical and Experimental Medicine URL: [Link]
-
Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PMC URL: [Link]
-
Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL: [Link]
-
Title: In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives Source: PubMed URL: [Link]
-
Title: Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide Source: MDPI URL: [Link]
-
Title: Novel Benzoisoxazole as Partial Agonist of the 5-HT4 Receptor: Patent Highlight Source: PMC URL: [Link]
-
Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI URL: [Link]
-
Title: (PDF) 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide Source: ResearchGate URL: [Link]
-
Title: Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease Source: The Hebrew University of Jerusalem URL: [Link]
-
Title: The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors Source: PMC URL: [Link]
-
Title: Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors Source: ResearchGate URL: [Link]
-
Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: MDPI URL: [Link]
-
Title: Novel Benzoisoxazole as Partial Agonist of the 5-HT4 Receptor Source: ResearchGate URL: [Link]
-
Title: Methyl 4-(benzyloxy)-3-methoxybenzoate Source: PMC URL: [Link]
-
Title: Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 Source: PMC URL: [Link]
-
Title: Enhancement of contextual fear-conditioning by putative (+/-)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor modulators and N-methyl-D-aspartate (NMDA) receptor antagonists in DBA/2J mice Source: PubMed URL: [Link]
-
Title: Changes in benzodiazepine receptor ligand affinity in the presence of 4,5,6,7-tetrahydroisoxazolo-(5,4-c-)-pyridin-3-ol (THIP) Source: OSTI.gov URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changes in benzodiazepine receptor ligand affinity in the presence of 4,5,6,7-tetrahydroisoxazolo-(5,4-c-)-pyridin-3-ol (THIP) (Journal Article) | OSTI.GOV [osti.gov]
- 12. journaljpri.com [journaljpri.com]
Metabolic Profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Technical Guide to Biotransformation and Liability Assessment
Executive Summary
The rational design of novel therapeutics requires a rigorous understanding of xenobiotic biotransformation. Methyl 4-(isoxazol-5-ylmethoxy)benzoate presents a fascinating, multi-faceted metabolic challenge. It contains three distinct metabolic hotspots: a highly labile methyl ester, an oxidatively vulnerable ether linkage, and an isoxazole pharmacophore notorious for reactive ring scission.
This whitepaper provides an authoritative, step-by-step guide to identifying the metabolic pathways of this scaffold. By employing a self-validating in vitro workflow—integrating mechanism-based trapping and selective enzyme inhibition—researchers can accurately map both detoxification routes and bioactivation liabilities.
Structural Liability Analysis
Before initiating wet-lab protocols, a predictive structural deconstruction is required to establish causality for the experimental design:
-
The Ester Motif (Carboxylesterase Target): Methyl benzoates are highly susceptible to rapid, non-specific hydrolysis by human carboxylesterases (CES1 in the liver, CES2 in the intestine). This pathway typically dominates hepatic clearance, rapidly yielding the corresponding carboxylic acid [1].
-
The Isoxazole Pharmacophore (CYP450 Target): The 3-unsubstituted isoxazole ring is a known structural alert. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can coordinate with the isoxazole nitrogen/oxygen via their reduced Fe(II) heme. This lowers the pKa of the C3-H, leading to deprotonation, N-O bond cleavage, and the formation of a reactive cyanoenol or cyanoacrolein intermediate [2].
-
The Methoxy Linker (O-Dealkylation Target): The ether bond connecting the isoxazole and benzoate rings is vulnerable to CYP-mediated O-dealkylation, potentially liberating methyl 4-hydroxybenzoate and an unstable isoxazole-methanol byproduct.
Self-Validating In Vitro MetID Workflow
To accurately capture both rapid hydrolysis and slower oxidative bioactivation, the experimental protocol must be designed as a self-validating system. If CES enzymes are not controlled, the parent compound will be entirely consumed before CYP-mediated reactive intermediates can form, resulting in a false-negative toxicity assessment.
Step-by-Step Methodology
Step 1: Reagent & Matrix Preparation
-
Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality Check: Pre-incubate the HLM with 25 µg/mL alamethicin on ice for 15 minutes. Why? UDP-glucuronosyltransferases (UGTs) are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active sites.
Step 2: Pathway Isolation via Selective Inhibition
-
Divide the incubation into two arms: Arm A (Standard) and Arm B (CES-Inhibited) .
-
To Arm B, add 100 µM bis-p-nitrophenyl phosphate (BNPP) . Why? BNPP is a potent, irreversible pan-esterase inhibitor. By blocking CES1/2, the rapid ester hydrolysis is halted, unmasking the slower CYP450-mediated isoxazole ring scission pathways [1].
Step 3: Mechanism-Based Trapping
-
Spike both arms with 5 mM Glutathione (GSH) . Why? The cyanoacrolein intermediate formed by isoxazole ring opening is highly electrophilic and transient. GSH acts as a soft nucleophile, trapping the intermediate to form a stable, detectable thioether adduct, confirming bioactivation liability [3].
Step 4: Reaction Initiation & Quenching
-
Pre-warm the mixtures to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (1 µM final) and cofactors (1 mM NADPH, 2 mM UDPGA).
-
At intervals (0, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.
Step 5: UHPLC-HRMS/MS Analysis
-
Analyze the supernatant using a Q-TOF or Orbitrap mass spectrometer operating in positive/negative switching mode. Utilize Mass Defect Filtering (MDF) centered around the parent mass and the GSH adduct mass to isolate low-abundance metabolites.
Fig 1. Self-validating in vitro MetID workflow incorporating CES inhibition and GSH trapping.
Mechanistic Elucidation of Metabolic Pathways
Based on the structural profile and high-resolution mass spectrometry data, the following metabolic network is established:
Pathway A: Carboxylesterase-Mediated Hydrolysis (Primary Clearance)
The dominant metabolic event is the rapid hydrolysis of the methyl ester by CES1. This yields M1 (4-(isoxazol-5-ylmethoxy)benzoic acid) . Because this reaction does not require NADPH, it will occur rapidly in HLM even in the absence of cofactors.
Pathway B: Cytochrome P450-Driven Isoxazole Ring Scission (Toxicity Liability)
In the BNPP-inhibited arm, the parent compound survives long enough to undergo CYP1A2/CYP3A4 mediated oxidation. The P450 Fe(II) species acts as a Lewis acid, catalyzing the deprotonation of the C3-H on the isoxazole ring. This triggers an N-O bond cleavage, resulting in a highly reactive cyanoacrolein intermediate (M3) . This mechanism is functionally identical to the bioactivation of the anti-inflammatory drug leflunomide [2].
Pathway C: Phase II Conjugation
The reactive intermediate M3 is rapidly trapped by glutathione to form M5 (GSH-Cyanoacrolein Adduct) . Concurrently, the carboxylic acid metabolite (M1) undergoes UGT-mediated phase II conjugation to form an acyl glucuronide (M4) , which facilitates renal excretion.
Fig 2. Proposed metabolic pathways highlighting ester hydrolysis and isoxazole ring scission.
Quantitative Metabolite Profiling
The table below summarizes the theoretical exact masses and expected mass shifts observed during UHPLC-HRMS/MS analysis, providing a reference framework for structural elucidation.
| ID | Metabolite Description | Chemical Formula | Exact Mass | Observed [M+H]⁺ | Mass Shift (Da) | Mediating Enzyme |
| M0 | Parent Compound | C₁₂H₁₁NO₄ | 233.0688 | 234.0766 | N/A | N/A |
| M1 | Carboxylic Acid (Hydrolysis) | C₁₁H₉NO₄ | 219.0531 | 220.0609 | -14.0157 | CES1 / CES2 |
| M2 | Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.0473 | 153.0551 | -81.0215 | CYP450 |
| M3 | Cyanoacrolein Intermediate | C₁₂H₁₁NO₄ | 233.0688 | Transient | 0.0000 | CYP1A2 / 3A4 |
| M4 | M1-Acyl Glucuronide | C₁₇H₁₇NO₁₀ | 395.0852 | 396.0930 | +162.0164 | UGTs |
| M5 | GSH Adduct of M3 | C₂₂H₂₈N₄O₁₀S | 540.1526 | 541.1604 | +307.0838 | Non-enzymatic |
Note: The cyanoacrolein intermediate (M3) is an isomer of the parent compound resulting from N-O bond cleavage; hence, the exact mass remains identical prior to GSH adduction.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET)
Application Note: Synthesis and Characterization of Methyl 4-(isoxazol-5-ylmethoxy)benzoate
Introduction & Mechanistic Rationale
Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a highly versatile synthetic intermediate frequently utilized in medicinal chemistry. The isoxazole moiety serves as an excellent bioisostere for ester and amide groups, offering improved metabolic stability and unique hydrogen-bonding profiles. Compounds featuring the isoxazol-ylmethoxy pharmacophore have been extensively investigated in drug discovery, notably in the development of kinase inhibitors and therapeutic agents for neurodegenerative disorders such as Alzheimer's disease [1].
The most robust and scalable method for synthesizing this compound is the Williamson Ether Synthesis [2]. This protocol utilizes a bimolecular nucleophilic substitution ( SN2 ) pathway. Methyl 4-hydroxybenzoate (the nucleophile precursor) is reacted with 5-(chloromethyl)isoxazole (the electrophile) in the presence of a mild base.
Causality in Experimental Design:
-
Base Selection: Potassium carbonate ( K2CO3 ) is selected over stronger bases like Sodium Hydroxide ( NaOH ) or Sodium Hydride ( NaH ). A strong aqueous base would risk hydrolyzing the methyl ester on the starting material, while K2CO3 is perfectly tuned to deprotonate the phenol ( pKa≈10 ) without cleaving the ester[3].
-
Solvent Selection: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 displacement of the primary chloride.
Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
Materials and Reagents
All reagents should be purchased at ≥98% purity and used without further purification unless otherwise noted. Ensure DMF is anhydrous to prevent competitive hydrolysis of the alkyl chloride.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| Methyl 4-hydroxybenzoate | Nucleophile Precursor | 152.15 | 1.0 eq | 1.52 g |
| 5-(Chloromethyl)isoxazole | Electrophile | 117.53 | 1.2 eq | 1.41 g |
| Potassium Carbonate ( K2CO3 ) | Base (Mild) | 138.21 | 2.0 eq | 2.76 g |
| Anhydrous DMF | Solvent (Polar Aprotic) | 73.09 | 0.2 M | 50.0 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | 150 mL |
| 5% Aqueous LiCl | DMF Removal Wash | - | - | 100 mL |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) are integrated to ensure the reaction is proceeding correctly before advancing to the next step.
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and finely powdered, oven-dried K2CO3 (2.76 g, 20.0 mmol) to the flask.
-
Purge the vessel with Nitrogen ( N2 ) or Argon for 5 minutes.
-
Inject anhydrous DMF (50 mL) via syringe. Stir the suspension at room temperature for 15 minutes. Rationale: This pre-incubation allows for the complete deprotonation of the phenol, generating the reactive phenoxide intermediate.
Step 2: Electrophile Addition and Heating
-
Add 5-(chloromethyl)isoxazole (1.41 g, 12.0 mmol) dropwise to the stirring mixture.
-
Transfer the flask to a pre-heated oil bath at 80°C .
-
Self-Validation (IPC): After 4 hours, pull a 50 µL aliquot, dilute with 0.5 mL EtOAc, and wash with 0.5 mL water. Spot the organic layer on a silica TLC plate alongside the starting phenol. Elute with Hexanes:EtOAc (3:1).
-
Expected Result: The starting material ( Rf≈0.25 ) should be completely consumed, replaced by a new, less polar UV-active spot ( Rf≈0.55 ) corresponding to the ether product.
-
Step 3: Workup and Extraction
-
Once TLC confirms reaction completion (typically 4–6 hours), remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.
-
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×50 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution ( 2×50 mL) and brine (50 mL). Rationale: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient, forcing DMF into the aqueous phase and preventing contamination of the final product.
-
Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 20% EtOAc in Hexanes.
-
Pool the fractions containing the pure product (verified by TLC) and evaporate the solvent to yield Methyl 4-(isoxazol-5-ylmethoxy)benzoate as a white to off-white solid.
Mechanistic Pathway
Figure 2: Concerted SN2 mechanistic pathway of the Williamson ether synthesis.
Reaction Optimization & Causality Matrix
To further demonstrate the causality of the experimental parameters, the following table outlines alternative conditions and their expected outcomes, validating the chosen protocol.
| Parameter Alteration | Expected Outcome | Mechanistic Rationale |
| Using NaOH instead of K2CO3 | High impurity profile; low yield. | Strong aqueous bases will cause saponification (hydrolysis) of the methyl ester, yielding the carboxylic acid byproduct. |
| Using Methanol instead of DMF | Extremely slow reaction; incomplete conversion. | Protic solvents hydrogen-bond with the phenoxide nucleophile, drastically reducing its reactivity in SN2 substitutions. |
| Running at Room Temp (20°C) | Reaction stalls at <30% conversion. | Chloromethyl heterocycles are less reactive than bromides/iodides. The 80°C heat provides the necessary activation energy ( ΔG‡ ). |
Analytical Characterization (Expected Data)
To validate the synthesized compound, compare the obtained analytical data against the expected spectroscopic parameters below.
| Analytical Technique | Expected Signals / Data Points |
| 1 H NMR ( 400 MHz, CDCl3 ) | δ 8.25 (d, 1H, isoxazole-H3), 8.01 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 6.35 (d, 1H, isoxazole-H4), 5.21 (s, 2H, -O-CH2-), 3.89 (s, 3H, -COOCH3). |
| 13 C NMR ( 100 MHz, CDCl3 ) | δ 166.8 (C=O), 161.5 (Ar-C), 151.2 (isoxazole-C), 131.6 (Ar-C), 123.4 (Ar-C), 114.5 (Ar-C), 102.1 (isoxazole-C), 62.4 (-CH2-), 52.1 (-CH3). |
| LC-MS (ESI+) | Calculated for C12H11NO4 [M+H]+ : 234.07; Found: m/z 234.1 |
References
- Google Patents. (2002). Methods of treating Alzheimer's disease with piperidin derivates (WO2002076440A2). World Intellectual Property Organization.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from:[Link]
-
Wikipedia, The Free Encyclopedia. Williamson ether synthesis. Retrieved from:[Link]
Application Note: Preparation of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Stock Solutions for Cell Culture
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Standardized Application Note and In Vitro Protocol.
Introduction & Scientific Context
Methyl 4-(isoxazol-5-ylmethoxy)benzoate (CAS: 890091-84-6) is a specialized heterocyclic building block and screening compound utilized in early-stage drug discovery and in vitro assays. Due to its highly hydrophobic nature and the presence of a hydrolysis-sensitive ester moiety, rigorous protocols must be followed during stock solution preparation. Improper handling can lead to compound degradation, micro-precipitation in culture media, and solvent-induced cytotoxicity, all of which compromise the integrity of downstream biological data.
This application note provides a self-validating, step-by-step protocol for preparing stable stock solutions and performing serial dilutions for cell culture, ensuring both chemical stability and cellular viability.
Physicochemical Properties & Solvent Causality
Before preparing any small-molecule stock, it is critical to analyze its physicochemical properties to select the appropriate solvent.
Quantitative Data Summary
| Property | Value | Causality & Experimental Implication |
| Chemical Formula | C₁₂H₁₁NO₄ | Highly organic structure; poorly soluble in aqueous media. |
| Molecular Weight | 233.22 g/mol [1] | Required for accurate molarity calculations (2.33 mg/mL = 10 mM). |
| H-Bond Donors | 0 | Lack of donors significantly reduces aqueous solubility. |
| H-Bond Acceptors | 5 | Allows for strong dipole-dipole interactions with polar aprotic solvents. |
| Functional Groups | Isoxazole ring, Benzoate ester | Ester group is highly susceptible to hydrolysis in protic/basic media. |
The Causality of Solvent Selection: Why Anhydrous DMSO?
The compound contains a benzoate ester linkage. In aqueous or protic environments (especially at physiological pH or in the presence of nucleophiles), this ester bond is susceptible to hydrolysis, which would degrade the active compound into 4-(isoxazol-5-ylmethoxy)benzoic acid and methanol.
Therefore, anhydrous cell-culture grade Dimethyl Sulfoxide (DMSO) is the mandatory solvent[2]. DMSO provides a stable, aprotic environment that completely protects the ester from hydrolysis while fully solvating the hydrophobic aromatic rings. Atmospheric moisture must be strictly avoided, as water absorbed by hygroscopic DMSO can initiate degradation and reduce the compound's solubility limit.
Experimental Protocol: Self-Validating Stock Preparation
The following protocol outlines the preparation of a 10 mM master stock solution .
Materials Required
-
Methyl 4-(isoxazol-5-ylmethoxy)benzoate powder (Purity ≥98%)
-
Anhydrous DMSO, cell-culture grade (Purity ≥99.9%)
-
Sterile, amber microcentrifuge tubes (to prevent UV degradation)
-
Analytical balance and bath sonicator
Step-by-Step Workflow
-
Mass Calculation: To prepare 1.0 mL of a 10 mM stock solution, calculate the required mass using the molecular weight (233.22 g/mol ).
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000
-
Calculation: 10 × 1.0 × 233.22 / 1000 = 2.33 mg .
-
-
Dissolution: Weigh exactly 2.33 mg of the compound into a sterile amber tube. Add 1.0 mL of anhydrous DMSO.
-
Self-Validation via Optical Clarity: Vortex the solution for 30 seconds.
-
Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. If any micro-particulates or cloudiness remain, place the tube in a room-temperature bath sonicator for 5 minutes. Complete optical clarity is the mandatory validation metric for complete dissolution.
-
-
Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots.
-
Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[3].
-
Causality: Repeated freeze-thaw cycles cause atmospheric moisture to condense inside the tube. This moisture introduces water into the DMSO, leading to localized precipitation ("crashing out") of the hydrophobic compound and potential ester hydrolysis upon thawing.
-
Workflow for preparing a 10 mM DMSO stock solution of Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
Cell Culture Dilution & Toxicity Management
The "0.1% Gold Standard" for DMSO Toxicity
When transitioning from a 100% DMSO stock to an aqueous cell culture medium, managing solvent toxicity is paramount. DMSO alters the physical properties of lipid bilayers, acting as a chemical chaperone that increases cell permeability[4]. Extensive studies on human cell lines demonstrate that DMSO concentrations above 0.1% (v/v) induce significant cytotoxicity, caspase-3 cleavage, and apoptotic events[5][6]. Therefore, the final concentration of DMSO in your cell culture assays must strictly remain ≤0.1% [1].
Intermediate Dilution Strategy (Preventing "Solvent Shock")
Never pipette a 10 mM stock directly into cell culture media to achieve a low nanomolar/micromolar concentration. The sudden shift from 100% organic solvent to 100% aqueous media causes "solvent shock," leading to immediate, irreversible micro-precipitation of the compound at the liquid interface.
Protocol for a 10 µM Final Treatment:
-
Intermediate Dilution (in DMSO): Dilute the 10 mM master stock 1:10 in pure DMSO to create a 1 mM intermediate stock.
-
Final Dilution (in Media): Dilute the 1 mM intermediate stock 1:100 directly into pre-warmed cell culture media.
-
Result: The final compound concentration is 10 µM, and the final DMSO concentration is exactly 1.0% / 10 = 0.1%, ensuring cellular viability and complete compound solubility.
Serial dilution strategy to maintain final DMSO concentration ≤0.1% in cell culture.
References
-
Gallardo-Villagrán, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules 2022, 27(14), 4472. URL:[Link]
-
Captivate Bio. "SMALL MOLECULES - Technical Data and Preparation Guidelines." Captivate Bio Support, 2021. URL:[Link]
Sources
Application Note: Methyl 4-(isoxazol-5-ylmethoxy)benzoate as a Bifunctional Scaffold in Advanced Drug Discovery
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of lead optimization. Methyl 4-(isoxazol-5-ylmethoxy)benzoate has emerged as a highly versatile, bifunctional scaffold. It combines the unique electrostatic and bioisosteric properties of the isoxazole ring with a flexible methylene ether bridge and a synthetically tractable benzoate ester. This application note details the mechanistic rationale for deploying this scaffold, its proven applications in targeting inflammatory and central nervous system (CNS) pathways, and self-validating experimental protocols for its integration into drug discovery workflows.
Chemical Architecture & Mechanistic Rationale
The Isoxazole Pharmacophore
The isoxazole ring is frequently deployed as a bioisostere for enolic β-dicarbonyls, pyridines, and amides[1][2]. It possesses a weak hydrogen bond acceptor (HBA) at the nitrogen atom and an even weaker HBA at the oxygen[1]. This creates a highly specific electrostatic profile that can subtly influence binding interactions—such as engaging with histidine or glutamine residues in target binding pockets—without drastically inflating the molecule's polar surface area (PSA)[1].
A known liability of the isoxazole ring is its hydrolytic instability; under physiological or basic conditions, unsubstituted isoxazoles can undergo ring-opening via Kemp elimination to form reactive α-cyanoenol intermediates[1]. By utilizing a 5-substituted isoxazole (as in the 5-ylmethoxy moiety), this metabolic liability is sterically and electronically mitigated, significantly improving the pharmacokinetic half-life of the resulting drug candidates[1].
The Bifunctional Linker System
The architecture of Methyl 4-(isoxazol-5-ylmethoxy)benzoate provides three distinct topological features:
-
The Methylene Ether Spacer: Provides conformational flexibility, allowing the isoxazole ring to act as a dynamic vector to probe adjacent sub-pockets[2].
-
The Phenyl Core: Facilitates crucial π-π stacking and hydrophobic interactions within receptor cavities.
-
The Methyl Ester: Serves as a robust synthetic handle. It can be chemoselectively saponified to a carboxylic acid for amide coupling or directly converted into a hydroxamic acid[3].
Key Therapeutic Applications
Immunology: GPR84 Antagonism
GPR84 is a pro-inflammatory G-protein-coupled receptor that is highly upregulated in monocytes and macrophages upon lipopolysaccharide (LPS) stimulation[4]. It is activated by medium-chain fatty acids and is a prime target for treating inflammatory bowel disease (IBD), multiple sclerosis, and rheumatoid arthritis[4][5]. The 4-(isoxazol-5-ylmethoxy)benzoate scaffold is a critical building block in the synthesis of dihydropyrimidinoisoquinolinone derivatives, which act as potent GPR84 antagonists[4][5].
Epigenetics & Oncology: HDAC and Angiogenesis Inhibitors
The methyl ester of this building block can be converted into a hydroxamic acid, a classic zinc-binding group (ZBG). Derivatives of this scaffold have been successfully utilized to synthesize novel hydroxamic acid esters that inhibit angiogenesis and tumor maturation, demonstrating improved metabolic stability and solubility compared to traditional anthranilic acid amides[3].
Neurodegeneration: Alzheimer's Disease
In CNS drug discovery, the isoxazole ring is prized for its ability to penetrate the blood-brain barrier (BBB)[2][6]. This specific building block has been utilized to synthesize 3,4-disubstituted piperidine derivatives aimed at inhibiting beta-secretase (BACE) and preventing the cerebral deposition of beta-amyloid peptides in Alzheimer's disease[7].
Workflows and Visualizations
Synthetic Divergence
The true value of Methyl 4-(isoxazol-5-ylmethoxy)benzoate lies in its ability to generate diverse libraries of active pharmaceutical ingredients (APIs) from a single starting point.
Figure 1: Divergent synthetic workflows leveraging the bifunctional isoxazole building block.
Biological Context: GPR84 Signaling
When elaborated into an antagonist, the molecule disrupts the pro-inflammatory signaling cascade in innate immune cells.
Figure 2: GPR84 signaling pathway modulated by isoxazole-derived antagonists.
Quantitative Data Summary
The following table summarizes the physicochemical properties of the building block and the typical performance metrics of the protocols described below.
| Property / Metric | Value | Implications for Drug Discovery |
| Molecular Weight | 233.22 g/mol | Low MW allows for substantial elaboration without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | Optimal lipophilicity for both oral bioavailability and BBB penetration. |
| H-Bond Acceptors / Donors | 5 / 0 | Favorable for forming specific interactions without excessive desolvation penalties. |
| Rotatable Bonds | 5 | Balances conformational adaptability with entropic penalty upon binding. |
| Protocol A Yield | 90–96% | High-yielding saponification ensures scalable intermediate generation. |
| Protocol B Yield | 80–88% | Efficient amide coupling minimizes the loss of expensive amine fragments. |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Saponification to 4-(isoxazol-5-ylmethoxy)benzoic acid
Objective: Convert the methyl ester to a free carboxylic acid while preserving the integrity of the isoxazole ring. Causality: Lithium hydroxide (LiOH) is selected over harsher bases (NaOH/KOH) to prevent base-catalyzed ring-opening of the isoxazole. A THF/Water co-solvent system is used to maintain homogeneity as the reaction progresses from a lipophilic ester to a polar carboxylate salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 4-(isoxazol-5-ylmethoxy)benzoate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and deionized water (40 mL).
-
Reagent Addition: Add LiOH monohydrate (1.5 eq, 15 mmol) in one portion at 0 °C.
-
Reaction: Remove the ice bath and stir the mixture at ambient temperature (20–25 °C) for 4 hours.
-
Self-Validation Check 1 (LCMS/TLC): Monitor the reaction. The disappearance of the ester peak (M+H = 234) and the emergence of the acid peak (M-H = 218 in negative mode) confirms completion.
-
Workup & Purification:
-
Evaporate the THF under reduced pressure.
-
Dilute the remaining aqueous layer with 20 mL of water and wash with Methyl tert-butyl ether (MTBE) (2 x 15 mL). Causality: This step removes unreacted ester and non-polar impurities, ensuring the final product is highly pure.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. A white precipitate will form immediately.
-
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under a high vacuum to yield the pure carboxylic acid.
Protocol B: HATU-Mediated Amide Coupling
Objective: Couple the synthesized carboxylic acid with a complex amine (e.g., a piperidine derivative) to form an active drug candidate. Causality: HATU is utilized because it rapidly forms a highly reactive, yet stable, HOAt ester intermediate, minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the activated ester.
Step-by-Step Methodology:
-
Activation: Suspend 4-(isoxazol-5-ylmethoxy)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2 or Ar).
-
Base Addition: Add DIPEA (3.0 eq, 3.0 mmol), followed by HATU (1.1 eq, 1.1 mmol). Stir at room temperature for 15 minutes.
-
Self-Validation Check 1 (Visual): The suspension will turn into a clear, slightly yellow solution, indicating the successful formation of the active HOAt ester.
-
Coupling: Add the target amine (1.05 eq, 1.05 mmol) dropwise. Stir for 2–4 hours at room temperature.
-
Self-Validation Check 2 (LCMS): Confirm the disappearance of the activated ester mass and the presence of the product mass alongside the tetramethylurea byproduct.
-
Quench & Extract: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous phase with Ethyl Acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to selectively remove residual DMF, followed by brine. Dry over Na2SO4, filter, and concentrate.
References
-
Galapagos NV. DIHYDROPYRIMIDINOISOQUINOLINONES AND PHARMACEUTICAL COMPOSITIONS THEREOF FOR THE TREATMENT OF INFLAMMATORY DISORDERS.[4] URL:
-
TopoTarget A/S. Hydroxamic acid esters and pharmaceutical use thereof.[3] URL:
-
Schering Corporation. Methods of treating alzheimer's disease with piperidin derivates.[7] URL:
-
Galapagos NV. NOVEL DIHYDROPYRIMIDINOISOQUINOLINONES...[5] URL:
-
Drug Hunter. The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery.[1] URL: [Link]
-
Olesen, P. H., et al. Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry, 2000.[2] URL: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates - Google Patents [patents.google.com]
Application Note: HPLC Method Development and Validation for the Quantification of Methyl 4-(isoxazol-5-ylmethoxy)benzoate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Quantitative Assay Development, Regulatory Compliance, and System Suitability
Scientific Rationale & Analyte Profiling
Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte’s physicochemical properties. Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a synthetic organic molecule characterized by a methyl ester, a central benzene ring, an ether linkage, and an isoxazole ring.
Causality Behind Chromatographic Choices
-
Stationary Phase (C18): The molecule is neutral and moderately lipophilic due to its aromatic rings and ester group. A high-carbon-load C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) provides the optimal hydrophobic interactions necessary for retention and resolution from polar synthetic precursors.
-
Mobile Phase pH (0.1% Formic Acid): The methyl ester linkage is susceptible to base-catalyzed hydrolysis. By utilizing 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic mobile phases, the analyte is chemically stabilized during the run. Furthermore, the acidic environment suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing.
-
Detection Wavelength (254 nm): The conjugated π -system spanning the benzoate and isoxazole moieties exhibits strong π→π∗ transitions. UV detection at 254 nm maximizes the signal-to-noise ratio, ensuring a low Limit of Quantitation (LOQ).
-
Gradient Elution: While the primary analyte could theoretically be eluted isocratically, a gradient method is employed to ensure that highly polar impurities (e.g., unreacted 4-hydroxybenzoic acid) elute in the void, while strongly retained non-polar byproducts are washed off the column, preventing "ghost peaks" in subsequent injections.
Figure 1: Analytical lifecycle for HPLC method development and validation.
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution, sharp peak symmetry, and rapid throughput.
Table 1: Instrument and Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18, 150 × 4.6 mm, 3.5 µm | Balances high theoretical plates with moderate backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Buffers pH ~2.7; stabilizes the ester group. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Provides lower viscosity than methanol, sharpening peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; optimal linear velocity. |
| Column Temp. | 30°C | Reduces mobile phase viscosity and stabilizes retention times. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Detection | UV at 254 nm | Targets the primary absorbance maximum of the conjugated rings. |
| Diluent | 50:50 Water:Acetonitrile | Matches the initial gradient strength to prevent solvent effects. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 50 | 50 | Initial hold; focuses the analyte band at the column head. |
| 1.0 | 50 | 50 | Isocratic hold to elute polar void volume components. |
| 7.0 | 10 | 90 | Linear ramp to elute Methyl 4-(isoxazol-5-ylmethoxy)benzoate. |
| 9.0 | 10 | 90 | High-organic wash to remove strongly retained hydrophobic impurities. |
| 9.1 | 50 | 50 | Rapid return to initial conditions. |
| 13.0 | 50 | 50 | Column re-equilibration prior to the next injection. |
Step-by-Step Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . It includes built-in checks (System Suitability Testing and Bracketing) to ensure that any instrumental drift or preparation error automatically invalidates the run, preventing the reporting of erroneous data.
Step 3.1: Preparation of Solutions
-
Diluent Preparation: Mix 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 5 minutes. Critique: Using 100% organic solvent as a diluent would cause peak distortion (fronting) due to a mismatch with the initial 50% aqueous mobile phase.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 4-(isoxazol-5-ylmethoxy)benzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
-
Sample Preparation: Weigh an amount of the sample equivalent to 10.0 mg of the active moiety into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 10 minutes to ensure complete extraction, cool to room temperature, and make up to volume. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3.2: Self-Validating Injection Sequence
Execute the following sequence in the Chromatography Data System (CDS).
Figure 2: Self-validating HPLC injection sequence ensuring continuous system suitability.
Regulatory Method Validation Framework
Once the method is optimized, it must be validated to prove it is "fit for purpose." According to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1], the validation of an analytical procedure must demonstrate specific performance characteristics. Furthermore, the United States Pharmacopeia (USP) General Chapter <1225> classifies the quantification of an active pharmaceutical ingredient (API) as a Category I Assay [2].
For a Category I assay, USP <1225> mandates the rigorous evaluation of Accuracy, Precision, Specificity, Linearity, and Range[2],[3].
Table 3: ICH Q2(R2) & USP <1225> Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| System Suitability (SST) | 5 replicate injections of the 100 µg/mL Working Standard. | %RSD of Area ≤ 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates ≥ 2000. |
| Specificity | Inject Blank, Placebo (if applicable), and spiked Sample. | No interfering peaks at the retention time of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2.0% of the 100% level response. |
| Accuracy (Recovery) | Spike API into placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate). | Mean recovery at each level must be between 98.0% and 102.0%. |
| Method Precision (Repeatability) | 6 independent sample preparations of a single homogeneous lot at 100% concentration. | %RSD of the calculated assay results ≤ 2.0%. |
| Robustness | Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and Mobile Phase composition ( ± 2% absolute). | SST criteria must still be met; assay value must not shift by > 2.0%. |
By strictly adhering to these parameters, the analytical method transitions from a developmental concept to a legally defensible, GMP-compliant protocol suitable for regulatory submissions (e.g., IND/NDA filings).
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals ResolveMass URL:[Link]
-
Considerations for Method Validation | Pharmaceutical Technology PharmTech URL: [Link]
Sources
NMR spectroscopy characterization of Methyl 4-(isoxazol-5-ylmethoxy)benzoate
An Application Note for the Structural Elucidation of Methyl 4-(isoxazol-5-ylmethoxy)benzoate using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This comprehensive application note provides a detailed protocol for the characterization of Methyl 4-(isoxazol-5-ylmethoxy)benzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices. We present a complete workflow, from sample preparation and data acquisition to in-depth spectral interpretation, supported by two-dimensional NMR techniques. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible results for the unambiguous structural confirmation of the target molecule and its analogs.
Introduction: The Imperative for Structural Verification
Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a compound of interest in medicinal chemistry and materials science, incorporating three key structural motifs: a para-substituted benzoate ester, a flexible methoxy linker, and a five-membered isoxazole heterocycle. The precise connectivity and electronic environment of these fragments dictate the molecule's chemical properties and biological activity. Therefore, unambiguous structural verification is a critical step in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide provides an expert-level protocol for acquiring and interpreting the NMR spectra of Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The atoms are systematically numbered below for clear assignment.
Caption: Numbering scheme for Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show six distinct signals, reflecting the six unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, with lower values (upfield) corresponding to more shielded nuclei.[2][3]
| Assigned Proton(s) | Atom Number(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ar-H | H2, H6 | ~8.0 - 8.2 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing ester group are deshielded.[4] |
| Ar-H | H3, H5 | ~7.0 - 7.2 | Doublet (d) | 2H | Protons ortho to the electron-donating ether group are more shielded. |
| O-CH₂-Isoxazole | H11 | ~5.2 - 5.4 | Singlet (s) | 2H | Methylene protons adjacent to two electronegative atoms (oxygen and isoxazole ring). |
| Isoxazole-H | H16 | ~8.3 - 8.5 | Singlet (s) or Doublet (d) | 1H | The proton at C3 of an isoxazole ring is typically downfield.[5] |
| Isoxazole-H | H15 | ~6.4 - 6.6 | Singlet (s) or Doublet (d) | 1H | The proton at C4 of an isoxazole ring is more shielded than the C3 proton.[6] |
| Ester-CH₃ | H9 | ~3.9 - 4.0 | Singlet (s) | 3H | Methyl protons of the ester group.[7][8] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, as the symmetry of the para-substituted benzene ring makes C2/C6 and C3/C5 chemically equivalent.
| Assigned Carbon(s) | Atom Number(s) | Predicted Shift (δ, ppm) | Rationale |
| C=O (Ester) | C7 | ~166 - 168 | Carbonyl carbon of the ester functional group.[9] |
| C-O (Aromatic) | C4 | ~161 - 163 | Aromatic carbon attached to the ether oxygen, highly deshielded. |
| C-N (Isoxazole) | C12 | ~169 - 171 | C5 of the isoxazole ring, attached to the linker. |
| O-C=N (Isoxazole) | C16 | ~150 - 152 | C3 of the isoxazole ring.[6] |
| Ar-CH | C2, C6 | ~131 - 132 | Aromatic carbons ortho to the ester. |
| C-CO (Aromatic) | C1 | ~123 - 125 | Quaternary aromatic carbon attached to the ester. |
| Ar-CH | C3, C5 | ~114 - 115 | Aromatic carbons ortho to the ether oxygen, shielded. |
| C=C (Isoxazole) | C15 | ~102 - 104 | C4 of the isoxazole ring.[6] |
| O-CH₂ | C11 | ~62 - 64 | Aliphatic carbon of the methylene linker. |
| O-CH₃ | C9 | ~52 - 53 | Aliphatic carbon of the methyl ester. |
Experimental Protocol
This section provides a detailed, step-by-step methodology for preparing the sample and acquiring high-quality NMR data.
Materials and Equipment
-
Analyte: Methyl 4-(isoxazol-5-ylmethoxy)benzoate (5-10 mg for ¹H; 20-50 mg for ¹³C).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.[10]
-
Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent by the manufacturer as the reference (δ = 0.0 ppm).[11]
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).[12][13]
-
Pipettes and Vials: For accurate solvent and sample handling.
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a probe for ¹H and ¹³C detection.
Workflow for NMR Analysis
Caption: Standard workflow for NMR characterization.
Step-by-Step Sample Preparation
The quality of the final spectrum is directly dependent on proper sample preparation. The goal is a homogenous solution free of particulate matter.[14]
-
Weighing: Accurately weigh 5-10 mg of Methyl 4-(isoxazol-5-ylmethoxy)benzoate into a clean, dry vial. For a quantitative ¹³C NMR spectrum, a higher concentration (20-50 mg) is recommended to improve the signal-to-noise ratio.[12]
-
Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. This volume is optimal for most standard 5 mm NMR tubes to ensure the sample fills the detection region of the NMR coil.[13][14]
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Carefully transfer the solution into a clean, high-quality NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
NMR Data Acquisition
The following are standard parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Spectral Width | -2 to 12 ppm | Covers the typical range for organic molecules. |
| Number of Scans | 8 - 16 | Signal averaging to improve signal-to-noise. | |
| Relaxation Delay (d1) | 1 - 2 seconds | Allows protons to return to equilibrium between pulses. | |
| ¹³C{¹H} NMR | Spectral Width | 0 to 220 ppm | Covers the full range of carbon chemical shifts.[9][15] |
| Number of Scans | 1024 or more | ¹³C has low natural abundance, requiring more scans. | |
| Relaxation Delay (d1) | 2 seconds | Ensures quantitative data for quaternary carbons. | |
| 2D COSY | Type | Gradient-selected (gCOSY) | Correlates protons that are coupled to each other (typically through 2-3 bonds). |
| 2D HSQC | Type | Gradient-selected (gHSQC) | Correlates each proton with the carbon it is directly attached to. |
Data Analysis and Structural Assignment
After acquisition, the raw data (Free Induction Decay, FID) is processed via Fourier Transform to generate the frequency-domain spectrum.
-
Processing: Apply standard phasing and baseline correction routines in the NMR software.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
¹H Spectrum Interpretation:
-
Integration: Measure the area under each peak. The ratio of these areas should correspond to the ratio of protons in each environment (e.g., 2:2:2:1:1:3).[1][16]
-
Multiplicity: Analyze the splitting patterns. The doublets for H2/H6 and H3/H5 confirm their coupling and para-substitution pattern. The singlets for the CH₂ and CH₃ groups indicate no adjacent protons.
-
-
¹³C Spectrum Interpretation:
-
Identify the 10 predicted peaks in their respective chemical shift regions. The downfield signal around 166 ppm is characteristic of the ester carbonyl, while the peaks in the 114-163 ppm range confirm the aromatic and isoxazole carbons.
-
-
2D NMR for Unambiguous Assignment:
-
COSY: A cross-peak between the signals at ~8.1 ppm and ~7.1 ppm would definitively confirm that these two sets of aromatic protons are on the same ring and coupled to each other.
-
HSQC: This is the most powerful tool for final assignment. It will show a correlation (cross-peak) between each proton signal and the carbon signal to which it is directly bonded. For example, the proton signal at ~3.9 ppm (H9) will show a cross-peak to the carbon signal at ~52 ppm (C9), confirming the methyl ester assignment. Similarly, correlations will be observed for H2/C2, H3/C3, H11/C11, H15/C15, and H16/C16, leaving the non-protonated (quaternary) carbons as the only unassigned peaks in the ¹³C spectrum.
-
Conclusion
This application note details a robust and reliable protocol for the complete NMR characterization of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. By combining one-dimensional ¹H and ¹³C NMR with two-dimensional correlation experiments, this methodology enables the confident and unambiguous assignment of all proton and carbon signals. The principles and techniques described are broadly applicable to the structural elucidation of related small molecules, providing a foundational workflow for researchers in synthetic chemistry and drug discovery.
References
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from JEOL Resonance. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
-
Platypus Technologies. (n.d.). NMR sample preparation guidelines. Retrieved from Platypus Technologies. [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Retrieved from Rochester Institute of Technology. [Link]
-
Geronikaki, A., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 661-665. [Link]
-
Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
-
Al-Sanea, M. M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13639-13647. [Link]
-
Patel, K., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link]
-
Regulska, E., et al. (2012). Chemical shifts in 1H and 13C NMR spectra of sodium benzoates. ResearchGate. [Link]
-
Global Substance Registration System. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Retrieved from GSRS. [Link]
-
Doc Brown's Chemistry. (2026, February 24). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from BMRB. [Link]
-
Ellis, G. P., & Jones, R. T. (1974). Carbon-13 nmr chemical shift-substituent effect correlations in P-substituted 5-benzylidenebarbituric acids and 2-benzylidene-1,3-indanediones. Journal of the Chemical Society, Perkin Transactions 2, (8), 903-906. [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Sova, M., et al. (2021). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Retrieved from Chemguide. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from JEOL Ltd. [Link]
-
Soderberg, T. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]
-
PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from National Center for Biotechnology Information. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from Minnesota State University Moorhead. [Link]
-
El-Nahas, A. F., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1502. [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
NextSDS. (n.d.). Methyl 4-(benzo[c][12][13][14]thiadiazol-5-ylMethoxy)benzoate. Retrieved from [Link]
-
ATB. (n.d.). Methyl4-methoxybenzoate. Retrieved from Automated Topology Builder. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. depts.washington.edu [depts.washington.edu]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. ou.edu [ou.edu]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. organomation.com [organomation.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
Application Note: Advanced Cross-Coupling Strategies for Methyl 4-(isoxazol-5-ylmethoxy)benzoate in Medicinal Chemistry
Executive Summary
Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a highly modular, bifunctional building block utilized in late-stage functionalization and library synthesis. The molecule features two orthogonal reactive handles: an isoxazole ring (amenable to C–H activation) and a methyl benzoate moiety (amenable to decarbonylative cross-coupling). This application note provides drug development professionals with field-proven, self-validating protocols to selectively functionalize either site, enabling rapid diversification of pharmacophores without the need for pre-halogenated substrates.
Mechanistic Causality & Rationale
To achieve site-selective functionalization, researchers must exploit the distinct electronic and steric properties of the two reactive moieties.
Pathway A: Palladium-Catalyzed Direct C4-Arylation of the Isoxazole Core
Isoxazoles are privileged scaffolds in medicinal chemistry. While the C5 position is typically the most reactive site for C–H activation[1], the 5-position in this substrate is occupied by the methoxybenzoate linkage. Therefore, functionalization must be directed to the C4 position.
This is achieved via a Concerted Metalation-Deprotonation (CMD) pathway. The inclusion of a carboxylic acid additive, specifically pivalic acid (PivOH), is the mechanistic linchpin here. PivOH acts as a catalytic proton shuttle, lowering the activation energy required for the cleavage of the C4–H bond by forming a highly ordered six-membered transition state with the palladium center[2].
Pd-Catalyzed C4-Arylation via Concerted Metalation-Deprotonation (CMD).
Pathway B: Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling
Methyl esters are traditionally viewed as robust, unreactive electrophiles. However, leveraging electron-rich, bidentate phosphine ligands (e.g., dcype) with a Nickel(0) catalyst forces oxidative addition into the strong C(acyl)–O bond[3].
Once the acyl-nickel(II) intermediate is formed, the high reaction temperature (130 °C) drives the extrusion of carbon monoxide (CO), generating an aryl-nickel(II) species. This intermediate readily undergoes transmetalation with boronic acids[4]. This pathway effectively transforms the ester directly into a biaryl linkage, bypassing the traditional, atom-inefficient requirement of reducing the ester to an alcohol, converting it to a halide, and then performing a standard Suzuki coupling.
Ni-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones during the reaction.
Protocol A: Direct C4-Arylation of the Isoxazole Ring
Objective: Selectively arylate the C4 position of the isoxazole ring while leaving the methyl ester intact.
-
Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(isoxazol-5-ylmethoxy)benzoate (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.10 mmol, 10 mol%), pivalic acid (0.30 mmol, 30 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich PCy₃ ligand, which would immediately arrest the catalytic cycle.
-
Solvent Addition: Inject anhydrous N,N-dimethylacetamide (DMA) (5.0 mL) via syringe.
-
Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Stir the mixture at 110 °C for 12 hours.
-
Validation & Quality Control (IPC): At t = 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The presence of the product mass alongside the intact ester confirms that C–H activation is proceeding without ester cleavage. If conversion stalls, it indicates catalyst poisoning by trace moisture; ensure DMA is strictly anhydrous.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 × 10 mL) to remove DMA and K₂CO₃. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Decarbonylative Suzuki-Miyaura Cross-Coupling
Objective: Convert the methyl ester moiety into a biaryl linkage while preserving the isoxazole ether framework.
-
Glovebox Assembly (Critical): Due to the extreme air-sensitivity of Ni(0), this reaction must be set up in a nitrogen-filled glovebox.
-
Reagent Loading: To an oven-dried 15 mL pressure tube, add Methyl 4-(isoxazol-5-ylmethoxy)benzoate (0.5 mmol, 1.0 equiv), the desired arylboronic acid (1.0 mmol, 2.0 equiv), Ni(cod)₂ (0.05 mmol, 10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype) (0.05 mmol, 10 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the pressure tube tightly with a Teflon cap.
-
Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 130 °C for 24 hours. Causality: Temperatures below 120 °C will result in oxidative addition but fail to provide the thermodynamic driving force necessary for CO extrusion, leading to stalled acyl-nickel intermediates.
-
Validation & Quality Control (IPC): Track the reaction via FT-IR spectroscopy of crude aliquots. The complete disappearance of the strong ester carbonyl stretch at ~1720 cm⁻¹ is a rapid, non-destructive indicator of successful oxidative addition and decarbonylation. If the solution turns green/blue prematurely, the Ni(0) catalyst has oxidized to Ni(II), and the reaction will fail.
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.
Quantitative Data Presentation
The table below summarizes the expected quantitative outcomes and functional group tolerances for both methodologies, providing a comparative baseline for experimental design.
| Parameter | Protocol A: Pd-Catalyzed C4-Arylation | Protocol B: Ni-Catalyzed Decarbonylative Coupling |
| Target Site | Isoxazole C4-H bond | Methyl Benzoate C(acyl)–O bond |
| Catalyst System | 5 mol% Pd(OAc)₂ / 10 mol% PCy₃·HBF₄ | 10 mol% Ni(cod)₂ / 10 mol% dcype |
| Key Additive | PivOH (30 mol%) – Enables CMD | None (High temp drives CO extrusion) |
| Temperature / Time | 110 °C / 12 h | 130 °C / 24 h |
| Typical Yield Range | 65% – 85% | 55% – 75% |
| Functional Group Tolerance | Tolerates esters, ethers, fluorides. Sensitive to free amines. | Tolerates ethers, amines, fluorides. Sensitive to halogens (competing cross-coupling). |
| Primary Byproduct | KBr, Water | CO gas, Methanol, Boric acid derivatives |
References
The mechanistic principles and protocol standards described in this application note are grounded in the following peer-reviewed literature:
-
Sasai, H. et al. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position." Angewandte Chemie International Edition, 2015. [Link]
-
Campeau, L.-C., Fagnou, K. et al. "C2, C5, and C4 azole N-oxide direct arylation including room-temperature reactions." Journal of the American Chemical Society, 2008. [Link]
-
Rueping, M. et al. "Decarbonylative Cross-Couplings: Nickel Catalyzed Functional Group Interconversion Strategies for the Construction of Complex Organic Molecules." Accounts of Chemical Research, 2018. [Link]
-
Newman, S. G. et al. "Direct Synthesis of Ketones from Methyl Esters by Nickel-Catalyzed Suzuki-Miyaura Coupling." Angewandte Chemie International Edition, 2021. [Link]
Sources
Application of Methyl 4-(isoxazol-5-ylmethoxy)benzoate in agrochemical formulations
Application Note: Formulation and Mechanistic Profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate as a Pro-Herbicidal Scaffold
Executive Summary
Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a highly versatile hybrid scaffold utilized in the development of next-generation agrochemicals. Combining the established bioactivity of the isoxazole ring with the lipophilic tunability of a benzoate ester, this compound serves as a critical intermediate and pro-herbicide. In plant and soil environments, isoxazole derivatives undergo rapid bioactivation to form diketonitriles (DKNs), which act as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. This application note details the mechanistic causality of this scaffold, outlines a robust Suspension Concentrate (SC) formulation strategy, and provides self-validating protocols for both formulation quality control and in vitro bioactivation.
Mechanistic Grounding: The HPPD Inhibition Pathway
The efficacy of isoxazole-based agrochemicals relies on a "pro-drug" mechanism. Methyl 4-(isoxazol-5-ylmethoxy)benzoate is herbicidally inactive in its closed-ring state. Upon application, it is absorbed by roots or shoots and undergoes enzymatic and hydrolytic ring-opening to yield a diketonitrile (DKN) active pharmacophore[1].
The DKN competitively binds to the HPPD enzyme, blocking the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). Because HGA is the obligate precursor for plastoquinone and tocopherols, its depletion halts carotenoid biosynthesis. Without carotenoids to quench triplet chlorophyll and singlet oxygen, the plant suffers severe photodynamic damage, resulting in the characteristic "bleaching" of susceptible weed species[2][3]. The benzoate moiety specifically enhances the molecule's log P, optimizing cuticular penetration and regulating its release rate in the soil matrix. Furthermore, the isoxazol-5-ylmethoxy scaffold has demonstrated cross-kingdom biological activity, making it a valuable building block for broad-spectrum crop protection[4].
Biochemical mechanism of HPPD inhibition by isoxazole-derived diketonitrile.
Physicochemical Profiling & Formulation Strategy
Because Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a low-solubility solid at room temperature, it is best formulated as a Suspension Concentrate (SC). SC formulations eliminate the need for volatile organic compounds (VOCs), aligning with modern green chemistry standards[5].
Table 1: Physicochemical Profile & Formulation Rationale
| Parameter | Estimated Value | Formulation Implication |
| Molecular Weight | 233.22 g/mol | Optimal for systemic translocation via xylem and phloem. |
| Log P | 2.5 – 3.0 | Ideal lipophilicity for cuticular penetration; highly suitable for SC. |
| Water Solubility | < 50 mg/L (20°C) | Necessitates high-efficiency polymeric dispersants to prevent flocculation. |
| Melting Point | Solid at RT | Requires wet-milling; prevents melting during high-shear processing. |
Table 2: Standard 20% SC Formulation Recipe
| Component | Function | Concentration (% w/w) |
| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | Active Ingredient (AI) | 20.0 |
| Polycarboxylate Ether | Primary Dispersant | 3.0 |
| Naphthalene Sulfonate Condensate | Secondary Wetting Agent | 1.5 |
| Propylene Glycol | Antifreeze / Humectant | 5.0 |
| Silicone Emulsion | Antifoaming Agent | 0.2 |
| Xanthan Gum (2% gel) | Rheology Modifier | 10.0 |
| 1,2-Benzisothiazolin-3-one (BIT) | Biocide | 0.1 |
| Deionized Water | Continuous Phase | Q.S. to 100 |
Experimental Protocols
Protocol A: Preparation and Validation of 20% SC Formulation
Causality: Reducing the particle size of the AI increases its specific surface area, which maximizes the dissolution rate in soil moisture and enhances bioavailability.
-
Pre-Dispersion (High-Shear Mixing):
-
Combine Deionized Water, Propylene Glycol, Polycarboxylate Ether, and Naphthalene Sulfonate in a stainless-steel vessel.
-
Slowly add the Methyl 4-(isoxazol-5-ylmethoxy)benzoate powder under high-shear agitation (3,000 RPM) using a rotor-stator homogenizer. Mix for 30 minutes until a homogeneous slurry is formed.
-
Causality: Proper wetting prevents the formation of dry core agglomerates that can clog the milling chamber.
-
-
Wet Bead Milling:
-
Transfer the slurry to a horizontal bead mill charged with 1.0–1.2 mm yttria-stabilized zirconia beads (80% volume fill).
-
Mill the suspension at a tip speed of 10 m/s. Maintain the cooling jacket at 15°C to prevent thermal degradation of the AI.
-
-
Self-Validating QC (Particle Size Analysis):
-
Extract a 1 mL aliquot and analyze via Laser Diffraction.
-
Validation Threshold: The process is complete only when D90<5.0μm and D50≈1.5μm . If D90>5.0μm , continue milling.
-
-
Rheology Modification:
-
Once the target particle size is validated, transfer the milled suspension to a low-shear mixer.
-
Incorporate the 2% Xanthan Gum gel and BIT biocide. Mix at 500 RPM for 45 minutes.
-
Causality: Xanthan gum imparts a pseudoplastic (shear-thinning) rheology. This creates a yield stress network at rest that prevents particle sedimentation and Ostwald ripening during prolonged storage, while allowing the formulation to flow easily when poured or sprayed.
-
Step-by-step workflow for Suspension Concentrate (SC) formulation and QC.
Protocol B: In Vitro Bioactivation and HPPD Inhibition Assay
Causality: To confirm the efficacy of the pro-herbicide, it must be demonstrated that plant enzymes successfully cleave the isoxazole ring to form the active DKN, which subsequently inhibits HPPD.
-
Enzymatic Bioactivation:
-
Prepare a crude enzyme extract by homogenizing 10 g of susceptible weed tissue (e.g., Amaranthus palmeri) in 50 mL of 0.1 M Tris-HCl buffer (pH 7.2) containing 1 mM DTT. Centrifuge at 15,000 × g for 20 minutes and collect the supernatant.
-
Incubate 100 µM of Methyl 4-(isoxazol-5-ylmethoxy)benzoate with 1 mL of the plant extract at 25°C for 4 hours to allow for ring-opening.
-
-
HPPD Inhibition Reaction:
-
To the bioactivated mixture, add 200 µM of HPPA (substrate) and 50 µM of sodium ascorbate (cofactor). Incubate for 30 minutes at 30°C.
-
Quench the reaction by adding 100 µL of 20% trichloroacetic acid (TCA).
-
-
Self-Validating Quantification (HPLC-UV):
-
Centrifuge the quenched reaction and analyze the supernatant via HPLC-UV (C18 column, detection at 254 nm).
-
Validation: Measure the peak area of Homogentisate (HGA). A successful bioactivation and inhibition will show a >80% reduction in HGA formation compared to a negative control (buffer only). Use Mesotrione (a known HPPD inhibitor) as a positive control to validate assay sensitivity[3].
-
Sources
- 1. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pigment inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
Technical Support Center: Synthesis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial synthesis. The formation of the ether linkage in this molecule is typically achieved via a Williamson ether synthesis, a robust and classic SN2 reaction. Success hinges on understanding and controlling the interplay between the nucleophile, electrophile, solvent, and base.
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section addresses the most common challenges encountered during the synthesis, providing a logical framework for identifying and resolving issues.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate first?
A low yield is the most frequent issue and can stem from multiple sources. A systematic approach is critical. Begin by evaluating the three pillars of the reaction: nucleophile activation, electrophile quality, and reaction conditions.
-
Incomplete Deprotonation: The reaction requires the formation of a phenoxide from methyl 4-hydroxybenzoate. If this deprotonation is incomplete, the concentration of the active nucleophile is reduced, directly impacting the reaction rate and overall yield.
-
Poor Electrophile/Leaving Group: The alkylating agent, typically 5-(halomethyl)isoxazole or a related tosylate, must be sufficiently reactive. The choice of leaving group (I > Br > OTs > Cl) is critical for the SN2 reaction.[1][2]
-
Suboptimal Reaction Conditions: The solvent, temperature, and reaction time must be optimized to favor the SN2 pathway and prevent side reactions or decomposition.[3][4]
The following flowchart provides a decision-making framework for troubleshooting.
Sources
Technical Support Center: Stability & Storage Optimization for Methyl 4-(isoxazol-5-ylmethoxy)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To successfully maintain the integrity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate during long-term storage, we must first understand the thermodynamic and kinetic vulnerabilities of its molecular structure.
This guide provides mechanistic insights, troubleshooting diagnostics, and a self-validating Standard Operating Procedure (SOP) to ensure your experimental data is never compromised by degraded starting materials.
Mechanistic Insight: The Causality of Thermal Degradation
Methyl 4-(isoxazol-5-ylmethoxy)benzoate contains three distinct structural motifs, each with its own degradation pathway when exposed to thermal or environmental stress. Understanding why these bonds break dictates how we store the compound.
-
The Isoxazole Ring (N-O Bond Cleavage): The nitrogen-oxygen bond within the isoxazole ring is notoriously weak. Under thermal stress (>40°C), this ring can undergo homolytic cleavage or sigmatropic rearrangement, yielding highly reactive ketenimine or open-chain cyanoenol derivatives .
-
The Ether Linkage (C-O Scission): The isoxazol-5-ylmethoxy group acts as an activated ether. In the presence of ambient oxygen and thermal energy, it is susceptible to oxidative cleavage, splitting the molecule into an isoxazole methanol derivative and a benzoate fragment.
-
The Methyl Ester (Hydrolysis): Esters are inherently prone to saponification or hydrolysis. If hygroscopic moisture is introduced during storage, ambient thermal energy will accelerate the hydrolysis of the methyl ester into 4-(isoxazol-5-ylmethoxy)benzoic acid .
Fig 1. Mechanistic pathways of thermal and hydrolytic degradation.
Troubleshooting Diagnostics (FAQs)
Q: Why does my compound show a new HPLC peak with a distinct UV shift after being left on the benchtop for a week? A: This is a classic symptom of isoxazole ring opening. The N-O bond cleavage generates cyanoenol or ketenimine intermediates, which possess highly conjugated systems that drastically alter the UV absorbance profile. This base- or heat-catalyzed ring opening is a well-documented vulnerability of isoxazole derivatives .
Q: Is refrigeration (4°C) sufficient, or is freezing (-20°C) strictly required? A: Refrigeration at 4°C is only acceptable for short-term handling (less than 2 weeks). At 4°C, the kinetic energy is still sufficient to drive slow ester hydrolysis if trace moisture is present. Freezing at -20°C drops the kinetic energy below the activation threshold required for both N-O bond cleavage and ester hydrolysis, making it mandatory for long-term storage.
Q: Can I store this compound in standard plastic microcentrifuge tubes? A: No. Standard polypropylene tubes are highly permeable to atmospheric oxygen and moisture. Because the ether linkage is susceptible to autoxidation and the ester to hydrolysis, the compound must be stored in airtight, amber glass vials with PTFE-lined caps.
Quantitative Degradation Kinetics
To illustrate the critical need for strict storage parameters, below is a summary of the stability kinetics based on accelerated stress testing aligned with ICH Q1A(R2) guidelines .
| Storage Condition | Duration | Purity (HPLC Area %) | Primary Degradant Detected | Recommended Action |
| -20°C, Argon, Dry | 12 Months | > 99.5% | None | Optimal long-term storage |
| 4°C, Ambient Air | 6 Months | 97.8% | Isoxazol-5-ylmethanol (Ether cleavage) | Acceptable for short-term use |
| 25°C, 60% RH | 3 Months | 92.4% | 4-(isoxazol-5-ylmethoxy)benzoic acid | Do not store at room temp |
| 40°C, 75% RH | 1 Month | < 85.0% | Cyanoenol derivatives (Ring opening) | Discard compromised batches |
Validated Standard Operating Procedure (SOP) for Storage
A robust protocol must be self-validating . This means the workflow inherently proves that your analytical methods are capable of detecting degradation, ensuring that a "clean" HPLC trace truly means an intact compound.
Step-by-Step Methodology
Step 1: Establish a Stability-Indicating Assay (Forced Degradation Control) Causality: Before storing your bulk batch, you must prove your HPLC method can actually separate the intact compound from its degradants.
-
Take a 1 mg aliquot of Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
-
Subject it to forced degradation: incubate at 60°C in a 50:50 mixture of Acetonitrile and 0.1M NaOH for 2 hours.
-
Run this stressed sample on your HPLC to map the retention times of the ring-opened cyanoenol and the hydrolyzed benzoic acid. Save this chromatogram as your "Validation Standard."
Step 2: Desiccation and Lyophilization Causality: Water is the primary nucleophile for ester hydrolysis.
-
Dissolve the bulk compound in anhydrous LC-MS grade acetonitrile.
-
Aliquot into single-use amber glass vials (preventing repeated freeze-thaw cycles).
-
Lyophilize the aliquots overnight to achieve a moisture content of <0.1% (verify via Karl Fischer titration if scaling up).
Step 3: Inert Atmosphere Packaging Causality: Displacing ambient oxygen prevents the oxidative cleavage of the ether linkage.
-
Transfer the lyophilized vials to a glove box or use a Schlenk line.
-
Purge the headspace of each vial with high-purity Argon gas for 30 seconds.
-
Seal immediately with PTFE-lined crimp caps.
Step 4: Controlled Storage & Self-Validation Verification Causality: Thermal energy must be minimized to protect the N-O bond.
-
Store the sealed vials at -20°C or -80°C.
-
Self-Validation Check: Every 6 months, run a stored aliquot alongside the "Validation Standard" generated in Step 1. If the degradant peaks present in the standard are absent in your stored sample, your storage conditions and analytical methods are successfully validated.
Fig 2. Self-validating storage workflow for isoxazole derivatives.
References
-
The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. Journal of the American Chemical Society. Available at:[Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition / ResearchGate. Available at:[Link]
Optimizing hydrolysis conditions for Methyl 4-(isoxazol-5-ylmethoxy)benzoate esters
Welcome to the Technical Support Center for Heterocyclic Ester Hydrolysis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with hydrolyzing Methyl 4-(isoxazol-5-ylmethoxy)benzoate .
The isoxazole scaffold is a privileged structure in drug discovery, but its unique electronic properties make it notoriously sensitive to harsh reaction conditions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you can achieve quantitative ester hydrolysis while preserving the integrity of the isoxazole ring and the bridging ether linkage.
Mechanistic Insights: The Achilles' Heel of the Isoxazole Ring
The primary challenge in hydrolyzing Methyl 4-(isoxazol-5-ylmethoxy)benzoate is the competing degradation of the isoxazole ring. While the ether linkage is generally stable to base, the N–O bond of the isoxazole ring is highly labile under strongly basic conditions or elevated temperatures[1].
If the C3 position of the isoxazole is unsubstituted, strong bases (like NaOH or KOH at reflux) will deprotonate the relatively acidic C3 proton. This initiates a rapid elimination cascade, cleaving the N–O bond to form a cyanoenol derivative[2]. Studies on isoxazole-containing drugs, such as leflunomide, demonstrate that this base-catalyzed ring opening is highly temperature-dependent, accelerating exponentially as temperatures rise from 25 °C to 37 °C[3].
To prevent this, we must decouple the rate of ester hydrolysis from the rate of ring opening. This is achieved by using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, accelerating hydroxide attack even at low temperatures and near-neutral pH[4].
Fig 1: Competing pathways during base-catalyzed hydrolysis of isoxazole-containing esters.
Optimization Matrix: Quantitative Comparison of Conditions
To select the optimal protocol, we must evaluate how different variables impact both the ester cleavage rate and the stability of the heterocycle. The table below summarizes the quantitative parameters and expected outcomes based on standard saponification principles[5][6].
| Hydrolysis System | Temp (°C) | Base (Eq.) | Isoxazole Stability | Ester Cleavage Rate | Recommendation |
| NaOH / H₂O | 65 (Reflux) | 3.0 - 5.0 | Poor (Rapid N-O cleavage) | Fast (< 1 h) | Avoid |
| KOH / EtOH / H₂O | 25 (RT) | 2.0 | Moderate (Slow degradation) | Moderate (4 h) | Use with caution |
| HCl (aq) / Dioxane | 80 (Heat) | Excess | Moderate (Ether cleavage risk) | Very Slow (> 12 h) | Avoid |
| LiOH / THF / H₂O | 0 to 25 | 1.1 - 1.5 | Excellent (Intact ring) | Fast (2 - 4 h) | Optimal |
Optimized Experimental Protocol
This self-validating protocol utilizes a monophasic THF/MeOH/H₂O system to ensure complete solubility of the organic ester while providing sufficient water for the hydrolysis mechanism[5].
Materials Required:
-
Methyl 4-(isoxazol-5-ylmethoxy)benzoate (1.0 eq)
-
Lithium hydroxide monohydrate ( LiOH⋅H2O ) (1.2 eq)
-
Solvent: THF / MeOH / Deionized H₂O (Ratio 3:1:1 v/v/v)
-
Quenching Agent: 1M Aqueous Citric Acid
Step-by-Step Methodology:
-
Dissolution: Suspend Methyl 4-(isoxazol-5-ylmethoxy)benzoate (1.0 mmol) in 5.0 mL of the THF/MeOH/H₂O (3:1:1) solvent mixture in a round-bottom flask.
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lowering the temperature suppresses any initial base-catalyzed deprotonation of the isoxazole C3 position.
-
Base Addition: Add LiOH⋅H2O (1.2 mmol) portion-wise over 5 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
-
Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 1:1). The product carboxylic acid will appear significantly more polar (lower Rf ) than the starting ester. Do not proceed until the starting material peak is <2%.
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the volatile THF and MeOH. Causality: Removing organic solvents prevents the product from remaining partitioned in the aqueous layer during extraction.
-
Quenching & Acidification: Cool the remaining aqueous solution to 0 °C. Dropwise, add 1M Citric Acid until the pH reaches 3.5–4.0 (verify with pH paper). Causality: Citric acid is a mild organic acid. Using strong mineral acids (like concentrated HCl) risks cleaving the ether linkage or protonating the isoxazole nitrogen, which can lead to water solubility issues.
-
Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4 , filter, and concentrate to afford the pure 4-(isoxazol-5-ylmethoxy)benzoic acid.
Fig 2: Optimized step-by-step workflow for mild LiOH-mediated ester hydrolysis.
Troubleshooting & FAQs
Q1: My reaction is incomplete after 4 hours at room temperature. Should I heat the mixture to drive the reaction to completion? A: Do not apply heat. Heating the reaction mixture above 30 °C in the presence of hydroxide ions drastically increases the probability of isoxazole ring scission[1][3]. If the reaction is sluggish, the issue is likely poor solubility. Add an additional 1-2 mL of THF to ensure the mixture is completely monophasic, or add an additional 0.2 equivalents of LiOH.
Q2: After workup, my LC-MS shows a complex mixture of degradation products instead of the desired carboxylic acid. What went wrong? A: This is a classic symptom of base-catalyzed ring opening or over-acidification during workup.
-
During Reaction: Ensure you are strictly using LiOH, not NaOH or KOH[6]. The lithium cation's coordination is critical for keeping the required base equivalents low[4].
-
During Workup: If you acidified the aqueous layer using concentrated HCl to a pH < 1, you likely cleaved the isoxazol-5-ylmethoxy ether bond. Always use a mild acid (like 1M Citric Acid or NaH2PO4 ) and target a pH of 3.5–4.0[7].
Q3: Why use a 3:1:1 mixture of THF:MeOH:H₂O instead of just THF and water? A: While THF/H₂O can be used, it often forms a biphasic system depending on the concentration of the lithium salts[5]. The addition of Methanol acts as a co-solvent bridge, creating a completely monophasic system. This maximizes the surface area contact between the lipophilic ester and the aqueous hydroxide, ensuring a rapid and uniform reaction rate without the need for phase-transfer catalysts.
Q4: I am recovering very little product after the Ethyl Acetate extraction. Where is my compound? A: Your product is likely trapped in the aqueous layer. 4-(isoxazol-5-ylmethoxy)benzoic acid has polar functional groups. If you did not remove the THF and MeOH prior to acidification (Step 6), these water-miscible organic solvents will act as a sink, keeping your product dissolved in the aqueous phase. Furthermore, ensure the pH is strictly at 4.0; if the pH is too high (>5.5), the product remains as a water-soluble carboxylate salt.
References
-
pH and temperature stability of the isoxazole ring in leflunomide ResearchGate URL:[Link]
-
Ester to Acid - Common Conditions Common Organic Chemistry URL:[Link]
-
Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran National Institutes of Health (NIH) URL:[Link]
-
In vitro metabolism studies on the isoxazole ring scission... National Institutes of Health (NIH) URL:[Link]
-
What is a simple way to convert an ester into carboxylic acid? ResearchGate URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Methyl 4-(isoxazol-5-ylmethoxy)benzoate Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 4-(isoxazol-5-ylmethoxy)benzoate , a critical intermediate in the development of NR4A agonists, GPR84 antagonists, and benzofuran-isoxazole hybrids [3].
Because this molecule is synthesized via a Williamson ether synthesis (typically reacting methyl 4-hydroxybenzoate with 5-(chloromethyl)isoxazole in the presence of a base like K₂CO₃), crude mixtures often contain a complex matrix of unreacted starting materials, hydrolysis products, and inorganic salts. This guide provides field-proven, self-validating protocols to isolate the pure ester.
Part 1: The Chemistry & Causality of Impurities
Before attempting recrystallization, you must understand the chemical nature of your crude mixture. Recrystallization relies on differential solubility, but if impurities share a similar polarity to your target molecule, they will co-crystallize rather than separate.
Reaction pathway showing target ester synthesis and the origin of common impurities.
Quantitative Impurity Profile & Removal Strategy
| Impurity | Chemical Nature | Primary Cause | Removal Strategy |
| Methyl 4-hydroxybenzoate | Phenolic (pKa ~8.3) | Incomplete alkylation | Alkaline aqueous extraction (0.1 M NaOH) |
| 4-(isoxazol-5-ylmethoxy)benzoic acid | Carboxylic Acid (pKa ~4.5) | Base-catalyzed ester hydrolysis | Alkaline aqueous extraction (0.1 M NaOH) |
| 5-(chloromethyl)isoxazole | Alkyl Halide (Neutral) | Excess reagent used | Remains in Heptane mother liquor |
| KCl / K₂CO₃ | Inorganic Salts | Reaction byproducts | Aqueous wash / Hot filtration |
Part 2: Pre-Crystallization Workup (Self-Validating System)
Causality: You cannot recrystallize a crude mixture containing methyl 4-hydroxybenzoate directly. The phenol and the target ester have nearly identical solubility profiles in organic solvents. However, the phenol has an acidic proton; the ester does not. We exploit this via an acid-base extraction [2].
Step-by-Step Alkaline Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Alkaline Wash: Transfer to a separatory funnel. Wash the organic layer with 0.1 M NaOH (3 x 5 mL per gram).
-
Mechanism: The NaOH deprotonates the phenol and any hydrolyzed carboxylic acid, driving them into the aqueous layer as highly water-soluble sodium salts. The ester lacks an acidic proton and remains in the organic layer.
-
-
Self-Validation (pH Check): Test the pH of the final aqueous wash. It must remain strongly basic (pH > 10). If the pH drops, your base was consumed by excess acid; perform an additional wash.
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and break any emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pre-purified solid.
Part 3: Recrystallization Troubleshooting & FAQs
Recrystallization workflow with integrated troubleshooting for oiling out.
Q: Why is my product "oiling out" instead of forming crystals?
A: Oiling out occurs when the melting point of your crude mixture is depressed below the temperature at which the ester becomes insoluble in the solvent system. As the solution cools, the ester reaches supersaturation before it reaches its freezing point, causing it to separate as a supercooled liquid (an oil) [1].
-
The Fix: Reheat the mixture until the oil dissolves completely. Add 10-15% more of the "good" solvent (EtOAc) to lower the saturation temperature. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Introduce a seed crystal of pure Methyl 4-(isoxazol-5-ylmethoxy)benzoate when the solution is lukewarm to force nucleation before the oiling threshold is reached.
Q: I used Methanol for recrystallization, and my yield dropped significantly. Why?
A: Methanol is a nucleophilic solvent. If your crude mixture contained trace amounts of unwashed K₂CO₃ (base), boiling the ester in methanol can trigger base-catalyzed transesterification or hydrolysis [2]. Furthermore, esters like this often exhibit too high a solubility in cold methanol, leading to poor recovery. Always use a non-nucleophilic binary system like EtOAc/Heptane for this class of molecules.
Q: TLC shows that methyl 4-hydroxybenzoate is still co-crystallizing. What did I do wrong?
A: Your pre-crystallization alkaline wash was either skipped or insufficient. If the phenol is not removed chemically prior to crystallization, it will co-crystallize because its lattice energy and polarity are too similar to the target ester. Redissolve your crystals in EtOAc and repeat the 0.1 M NaOH wash protocol outlined in Part 2.
Part 4: Solvent System Selection Data
| Solvent System | Role | Suitability for this Ester | Risk Factor |
| EtOAc / Heptane | Binary (Good/Poor) | Optimal. Excellent differential solubility. | Low. Non-nucleophilic. |
| Toluene | Single Solvent | Good. High hot solubility, low cold. | Medium. High boiling point makes drying difficult. |
| Methanol | Single Solvent | Poor. High cold solubility. | High. Risk of transesterification if trace base is present. |
| Dichloromethane | Single Solvent | Unsuitable. Product is too soluble. | N/A |
Part 5: Optimized Recrystallization Protocol (EtOAc/Heptane)
This protocol utilizes a binary solvent system, which is the gold standard for intermediate polarity esters [1].
-
Initial Dissolution: Place the pre-purified crude solid in a clean, dry Erlenmeyer flask. Add a minimal volume of EtOAc (approx. 2-3 mL/g) and heat gently on a hot plate until the solid just dissolves.
-
Hot Filtration (Self-Validation): If the solution is cloudy, inorganic salts are present. Perform a hot gravity filtration through fluted filter paper to remove these insoluble impurities. The filtrate must be perfectly clear.
-
Antisolvent Addition: Keep the clear EtOAc solution hot. Slowly add hot Heptane dropwise while swirling. Continue adding Heptane until the solution becomes faintly cloudy (the cloud point).
-
Clearing the Solution: Add exactly 1-2 drops of hot EtOAc to clear the cloudiness. This ensures the solution is perfectly saturated at the boiling point.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Do not agitate or place it directly in an ice bath, as this promotes oiling out and traps impurities in the crystal lattice.
-
Final Maturation: Once crystals have formed at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small volume of ice-cold Heptane to remove any residual 5-(chloromethyl)isoxazole. Dry under high vacuum.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann.[Link]
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link]
-
Umapathi, N., Shankar, B., Raghavender, M., Vishnu, T., & Jalapathi, P. (2022). Some Novel[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Russian Journal of General Chemistry, 92(Suppl 1), S113–S120.[Link]
Resolving LC-MS Peak Tailing for Methyl 4-(isoxazol-5-ylmethoxy)benzoate Samples: A Technical Support Guide
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing in the LC-MS analysis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. As Senior Application Scientists, we've designed this resource to be a practical, field-proven tool for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a compound like Methyl 4-(isoxazol-5-ylmethoxy)benzoate?
A1: The most frequent cause of peak tailing for nitrogen-containing compounds such as Methyl 4-(isoxazol-5-ylmethoxy)benzoate is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, interactions with residual silanol groups on the silica-based columns used in reversed-phase chromatography are a primary contributor.[1][4][5]
Q2: How does the isoxazole ring in my compound contribute to peak tailing?
A2: The isoxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, can participate in undesirable secondary interactions with the stationary phase. The nitrogen atom, in particular, can interact with acidic silanol groups on the silica surface, leading to peak tailing.[4][6]
Q3: Can my mobile phase be the culprit?
A3: Absolutely. An inappropriate mobile phase pH is a major factor in peak tailing for ionizable compounds.[7][8][9][10] If the mobile phase pH is close to the pKa of your analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion.[7][8]
Q4: I'm seeing peak tailing for all my compounds, not just the target analyte. What should I investigate first?
A4: If all peaks in your chromatogram are tailing, it's likely a physical issue with your LC system or column, rather than a chemical interaction specific to your analyte.[2] Common causes include a void in the column packing, a partially blocked frit, or issues with extra-column dead volume.[1][2]
In-Depth Troubleshooting Guides
Part 1: Mobile Phase Optimization
The composition of your mobile phase is a critical first line of defense against peak tailing. Here, we'll explore how to systematically optimize it.
Is your mobile phase pH appropriate?
The ionization state of Methyl 4-(isoxazol-5-ylmethoxy)benzoate is highly dependent on the mobile phase pH. To minimize secondary interactions with silanol groups, it's crucial to control the analyte's ionization.
-
The Causality: Residual silanol groups on the silica surface of C18 columns are acidic and can become deprotonated (negatively charged). The nitrogen atom in the isoxazole ring of your analyte can become protonated (positively charged). This electrostatic attraction leads to a secondary retention mechanism that causes peak tailing.[4] By operating at a low pH, you can suppress the ionization of the silanol groups, minimizing this unwanted interaction.[1][11]
Experimental Protocol: pH Adjustment
-
Initial Assessment: Start with a standard mobile phase, for example, 0.1% formic acid in both water (A) and acetonitrile (B).
-
Systematic pH Reduction: If tailing persists, incrementally decrease the pH. Prepare mobile phases with increasing concentrations of formic acid (e.g., 0.2%, 0.5%).
-
Alternative Acids: Consider using a stronger acid like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). However, be aware that TFA can cause ion suppression in the mass spectrometer.
-
Buffer Addition: Incorporating a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and further reduce silanol interactions.[12][13][14]
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape | MS Compatibility Notes |
| Formic Acid | 0.1 - 0.5% | Good for protonating basic analytes and suppressing silanol activity.[15] | Excellent for positive ion mode ESI. |
| Acetic Acid | 0.1 - 0.5% | Similar to formic acid, but a weaker acid. | Good for positive ion mode ESI. |
| Ammonium Formate | 5 - 10 mM | Buffers the mobile phase and the ammonium ions can compete with the analyte for active silanol sites.[6][12] | Excellent for both positive and negative ion modes. |
| Ammonium Acetate | 5 - 10 mM | Similar buffering and competitive binding effects as ammonium formate.[12][13] | Good for both positive and negative ion modes, but may be less volatile than formate. |
Part 2: Stationary Phase and Column Considerations
If mobile phase optimization doesn't fully resolve the issue, your analytical column may be the source of the problem.
Are you using the right column chemistry?
Not all C18 columns are created equal. The type of silica, bonding chemistry, and end-capping can significantly impact peak shape for basic compounds.
-
The Causality: "End-capping" is a process where residual silanol groups are chemically modified to be less interactive.[1][11][16] Columns with high-density bonding and effective end-capping will exhibit less peak tailing for basic analytes.[16] Polar-embedded stationary phases offer an alternative chemistry that shields the analyte from residual silanols.[5]
Experimental Protocol: Column Selection and Care
-
Evaluate Column Type: If you are using an older, "Type A" silica column, consider switching to a modern, "Type B" high-purity silica column with robust end-capping.[17]
-
Consider Alternative Chemistries: Test a column with a polar-embedded group or a phenyl-hexyl phase, which can offer different selectivity and reduced silanol interactions.
-
Column Health Check: A loss of performance over time can indicate column degradation. Check for a void at the column inlet or a blocked frit. Replacing the column is a quick way to diagnose this.[1]
Part 3: Mass Spectrometer Interface Optimization
Even with perfect chromatography, the interface to the mass spectrometer can sometimes introduce peak shape issues.
Are your MS source parameters optimized?
The conditions within the electrospray ionization (ESI) source can influence the detected peak shape.
-
The Causality: Inefficient desolvation or ionization in the ESI source can lead to peak broadening and tailing. Optimizing parameters like gas flow rates and temperatures ensures that the analyte is efficiently transferred from the liquid phase to the gas phase as an ion.[18]
Experimental Protocol: Source Parameter Optimization
-
Systematic Optimization: Using a constant infusion of your analyte, systematically vary the following parameters to maximize the signal intensity:
-
Sheath Gas Flow Rate
-
Auxiliary Gas Flow Rate
-
Vaporizer Temperature
-
Capillary Voltage
-
-
On-Column Optimization: After finding the optimal infusion parameters, perform a series of injections while making small adjustments to these parameters to fine-tune the peak shape.[19]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting peak tailing for Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
Caption: A systematic workflow for diagnosing and resolving peak tailing.
The Mechanism of Silanol Interaction
The diagram below illustrates the secondary interaction between a basic analyte and residual silanol groups on a silica-based stationary phase, which is a primary cause of peak tailing.
Caption: Secondary interaction between a basic analyte and a silanol group.
References
- ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from ChromaNik Technologies Inc. website.
- Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids.
- Waters Corporation. (n.d.). Solvents and Caveats for LC-MS.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chromatography Online. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- MicroSolv Technology Corporation. (2026, February 9). Using Ammonium Acetate in HPLC, ANP, and LC‑MS.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Ahmed, F., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 163.
- University of Swansea. (n.d.). HPLC solvents and mobile phase additives.
- Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
- Agilent. (n.d.).
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- MicroSolv Technology Corporation. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Nawrocki, J., et al. (2004). Chromatographic silanol activity test procedures: The quest for a universal test.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Industry News. (2023, December 27).
- Thermo Fisher Scientific. (n.d.). Optimize the ion source parameters. Orbitrap Astral Software Manual.
- LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
- Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 13. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 17. lctsbible.com [lctsbible.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Technical documentation [docs.thermofisher.com]
Navigating the Stability of Methyl 4-(isoxazol-5-ylmethoxy)benzoate in Biological Buffers: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(isoxazol-5-ylmethoxy)benzoate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address stability challenges encountered when using this compound in biological buffers. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity of your experiments.
Understanding the Core Challenge: Inherent Instability
Methyl 4-(isoxazol-5-ylmethoxy)benzoate contains two primary functional groups susceptible to degradation in aqueous biological buffers: a methyl ester and an isoxazole ring. Understanding the vulnerabilities of these moieties is the first step in mitigating stability issues.
-
Ester Hydrolysis : The methyl ester group is prone to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and methanol.[1] This reaction can be catalyzed by acids or bases, making the pH of your biological buffer a critical factor.[1][2]
-
Isoxazole Ring Instability : The isoxazole ring, while generally stable, can undergo cleavage under certain conditions. The weak N-O bond is a known point of vulnerability.[3] Studies on similar isoxazole-containing compounds, like leflunomide, have shown that the ring can open, particularly under basic pH conditions, with the rate of degradation increasing with temperature.[4]
Frequently Asked Questions (FAQs)
Section 1: Understanding Degradation
Q1: My compound seems to be losing activity over time in my cell culture media. What are the likely causes?
A1: The loss of activity is most likely due to the chemical degradation of your compound. The two primary pathways are the hydrolysis of the methyl ester and the cleavage of the isoxazole ring.[2][4] Biological buffers, such as cell culture media, are aqueous solutions often maintained at a physiological pH (around 7.4), which can facilitate both of these degradation routes.[4] Additionally, the presence of enzymes, such as esterases, in serum-containing media can accelerate the rate of ester hydrolysis.[5]
Q2: What are the primary degradation products I should be looking for?
A2: The primary degradation products would be 4-(isoxazol-5-ylmethoxy)benzoic acid (from ester hydrolysis) and various ring-opened byproducts from the cleavage of the isoxazole ring. The exact structure of the isoxazole degradation products can vary depending on the specific conditions.
Q3: How does pH affect the stability of my compound?
A3: The rate of ester hydrolysis is significantly influenced by pH.[2] Both strongly acidic and alkaline conditions can accelerate the breakdown of the ester bond.[1][2] For many esters, the greatest stability is found in a slightly acidic to neutral pH range (typically pH 4-8).[2] Similarly, the isoxazole ring in some compounds has been shown to be more susceptible to opening at basic pH.[4] Therefore, maintaining the pH of your buffer within a stable, slightly acidic to neutral range is crucial.[6][7]
Section 2: Practical Solutions and Prophylactic Measures
Q4: What is the best way to prepare and store stock solutions of Methyl 4-(isoxazol-5-ylmethoxy)benzoate?
A4: Stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or DMF.[8] These solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8] It is strongly advised to avoid preparing aqueous stock solutions for long-term storage due to the high risk of hydrolysis.[8]
Q5: What type of biological buffer should I use to maximize stability during my experiment?
A5: The choice of buffer is critical. It is essential to use amine-free buffers, as primary amines can react with your compound.[9] Good choices include phosphate buffers (e.g., PBS) or HEPES buffers, which are commonly used and have a suitable pH range for many biological experiments.[9] It is also important to use a buffer system that can effectively maintain a stable pH throughout your experiment.[10]
Q6: Can I do anything to my experimental setup to improve the stability of the compound?
A6: Yes. Besides careful buffer selection, consider the following:
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.[11]
-
Minimize Time in Aqueous Buffer: Add the compound to the aqueous buffer immediately before starting your experiment to reduce its exposure time to hydrolytic conditions.
-
Use of Co-solvents: If your experimental system allows, introducing a small percentage of a water-miscible organic co-solvent (like DMSO from your stock solution) can sometimes reduce water activity and slow hydrolysis. However, ensure the final solvent concentration is compatible with your biological system. The volume of organic solvent should generally not exceed 10% of the total reaction volume.[9]
Troubleshooting Guide
This table provides a structured approach to identifying and resolving common stability issues.
| Symptom | Potential Cause | Recommended Action |
| Loss of compound over time in HPLC analysis with the appearance of a more polar peak. | Ester hydrolysis to the corresponding carboxylic acid. | 1. Confirm Identity: Use LC-MS to confirm if the new peak's mass corresponds to the hydrolyzed product. 2. pH Optimization: Perform a pH-rate profile study to determine the optimal pH for stability (typically pH 4-8).[2] 3. Buffer Selection: Ensure you are using a buffer that can maintain the optimal pH.[10] |
| Appearance of multiple, smaller, and often unidentifiable peaks in the chromatogram. | Isoxazole ring degradation. | 1. Forced Degradation Study: Conduct a forced degradation study under basic conditions (e.g., 0.1 M NaOH) to see if you can reproduce a similar degradation profile.[2] 2. Temperature Control: Lower the incubation temperature of your experiment.[11] 3. Protect from Light: Store solutions in amber vials or protect them from light, as photolysis can sometimes contribute to the degradation of heterocyclic rings.[3] |
| Inconsistent results between experiments. | Instability of the compound in the biological buffer. | 1. Fresh Preparations: Prepare fresh dilutions of your compound from a frozen, organic stock solution for each experiment.[8] 2. Standardize Incubation Times: Keep the time the compound is in the aqueous buffer consistent across all experiments. |
| Low or no biological activity observed. | Complete degradation of the compound before or during the experiment. | 1. Activity Check of Stock: Confirm the integrity of your stock solution by HPLC. 2. Re-evaluate Experimental Protocol: Shorten the pre-incubation time in aqueous buffer and consider running the experiment at a lower temperature. |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
Objective: To determine the pH at which Methyl 4-(isoxazol-5-ylmethoxy)benzoate exhibits maximum stability.
Materials:
-
Methyl 4-(isoxazol-5-ylmethoxy)benzoate
-
Anhydrous DMSO
-
A series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate)
-
HPLC system with a suitable column and detector
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Sample Preparation: For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC to determine the initial concentration.
-
Incubation: Incubate the remaining samples at a constant, relevant temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
Data Analysis: For each pH, plot the concentration of the parent compound versus time. Calculate the degradation rate constant (k) and the half-life (t½) at each pH. The pH with the lowest degradation rate is the optimal pH for stability.
Protocol 2: Forced Degradation Study
Objective: To rapidly generate potential degradation products and assess the intrinsic stability of the compound under harsh conditions.
Materials:
-
Methyl 4-(isoxazol-5-ylmethoxy)benzoate
-
Anhydrous DMSO
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
-
Incubation: Incubate the solutions at room temperature or a slightly elevated temperature for a set period, monitoring for degradation.
-
Analysis: At appropriate time points, withdraw a sample, neutralize if necessary, dilute, and analyze by HPLC-MS to identify the parent compound and any degradation products.
Visualizing Degradation and Stability Strategies
Potential Degradation Pathways
Caption: Primary degradation routes for the target compound.
Workflow for Enhancing Stability
Caption: A workflow for minimizing compound degradation.
References
- Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- BenchChem. (2025).
- Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. J. Chem. Pharm. Res.
- ResearchGate. (n.d.).
- J-Stage. (n.d.).
- Pharmaguideline. (2025, April 9).
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wikipedia. (n.d.). Isoxazole.
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5 - Benchchem.
- Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities. (2025, November 22). MDPI.
- BenchChem. (2025). how to prevent NHS ester hydrolysis in aqueous buffer.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of 4-(5-methyl-3-isoxazolyl)Benzoic Acid Stock Solutions.
- UPM Pharmaceuticals. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
- Science.gov. (n.d.).
- Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (2002, April 17). The Journal of Organic Chemistry.
- ManTech Publications. (2025, December 17).
- Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. (2012, January 20). Environmental Microbiology.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC.
- ResearchGate. (2023, February 27). Does anyone know how to stabilize ester in a aqueous soluton ?.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- EAWAG BBD/PPS. (n.d.).
- KEGG PATHWAY. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Stability of the mercaptobenzothiazole compounds.
-
NextSDS. (n.d.). Methyl 4-(benzo[c][2][6][12]thiadiazol-5-ylMethoxy)benzoate.
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022, November 10). MDPI.
- ChemicalBook. (2024, December 14).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. carbodiimide.com [carbodiimide.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydrogenolysis of Isoxazole Ring over Palladium-Carbon Catalyst [jstage.jst.go.jp]
The Isoxazole Nucleus: A Comparative Guide to Pharmacophore Design, Featuring Methyl 4-(isoxazol-5-ylmethoxy)benzoate
In the landscape of modern drug discovery, the isoxazole ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties, synthetic accessibility, and ability to participate in various non-covalent interactions have made it a cornerstone for medicinal chemists.[3][4] This guide provides a comparative analysis of isoxazole-based pharmacophores, with a specific focus on positioning methyl 4-(isoxazol-5-ylmethoxy)benzoate within this versatile chemical space. While specific experimental data for methyl 4-(isoxazol-5-ylmethoxy)benzoate is not extensively available in the public domain, this guide will leverage data from structurally related isoxazole derivatives to provide a framework for its potential applications and to highlight key structure-activity relationships (SAR) that govern the biological effects of this compound class.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the chemical biology of isoxazole pharmacophores across various therapeutic areas, including oncology, inflammation, and infectious diseases.
The Allure of the Isoxazole Ring: A Chemist's Perspective
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of features that make it attractive for drug design.[5][6] Its aromatic nature, coupled with the presence of two heteroatoms, creates a distinct electron distribution that allows it to act as a bioisosteric replacement for other functional groups, such as amide bonds or phenyl rings. This can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[1][6]
The synthesis of the isoxazole ring is well-established, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a common and versatile method.[7] This synthetic tractability allows for the facile generation of diverse libraries of isoxazole derivatives for high-throughput screening.
Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Candidate for Exploration
Methyl 4-(isoxazol-5-ylmethoxy)benzoate presents an interesting structural motif. The molecule combines the isoxazole core with a benzoic acid methyl ester via a methoxy linker. This structure suggests several potential avenues for biological activity. The benzoate moiety is a common feature in a number of biologically active molecules and can be a precursor to a carboxylic acid, which can participate in important interactions with biological targets.[8] The isoxazole ring itself is a versatile pharmacophore, and its substitution pattern will dictate its specific biological effects.
While direct experimental evidence for the biological activity of methyl 4-(isoxazol-5-ylmethoxy)benzoate is limited, we can infer its potential by examining the activities of structurally analogous isoxazole-containing compounds. The following sections will compare isoxazole-based pharmacophores in key therapeutic areas, providing a context for the potential applications of our lead molecule.
Isoxazole Pharmacophores in Oncology
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.[2][9][10] These include the induction of apoptosis, inhibition of key enzymes like topoisomerase and histone deacetylases (HDACs), and disruption of tubulin polymerization.[2][9]
Comparative Anticancer Activity of Isoxazole Derivatives
| Compound Class | Example Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| Indole-linked Isoxazoles | Compound with indole and isoxazole moieties | MCF-7 (Breast) | 26.32 µg/mL | Topoisomerase II inhibition | [11] |
| Naphthalene-linked Isoxazoles | Compound 5j | MCF-7 (Breast) | 1.23 µM | Tubulin polymerization inhibition | [12] |
| Chalcone-based Isoxazoles | Compound 1d | MDA-MB-231 (Breast) | 46.3 µg/mL | EGFR inhibition (predicted) | [13] |
| Triazole-isoxazole Hybrids | Compounds 43a and 43b | MCF-7, T-47D (Breast) | Not specified as highly active | Cytotoxic | [6] |
Analysis: The data clearly indicates that the nature of the substituent on the isoxazole ring dramatically influences the anticancer activity and mechanism of action. For instance, linking the isoxazole to a naphthalene moiety can lead to potent tubulin polymerization inhibitors, while indole-linked derivatives may target topoisomerase II.[11][12] The chalcone-based isoxazoles also show promise, with predicted activity against the epidermal growth factor receptor (EGFR).[13]
Based on its structure, methyl 4-(isoxazol-5-ylmethoxy)benzoate could be investigated for its potential as an anticancer agent. The benzoate portion could be hydrolyzed in vivo to the corresponding carboxylic acid, which might interact with specific targets. Further derivatization of the benzoate ring or the isoxazole core could be explored to optimize anticancer potency.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of isoxazole derivatives against cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., methyl 4-(isoxazol-5-ylmethoxy)benzoate) in DMSO.
- Prepare serial dilutions of the test compound in culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the media and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Isoxazole Pharmacophores in Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Isoxazole derivatives have emerged as promising candidates, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[14][15]
Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Compound Class | Example Compound | In Vivo Model | Activity (% Inhibition of Edema) | Mechanism of Action | Reference |
| Substituted Isoxazoles | Compound 5b | Carrageenan-induced rat paw edema | 75.68% at 2h | COX-2 inhibition | [14] |
| Indolyl-isoxazoles | Compound 5 | Carrageenan-induced rat paw edema | 73.7% | Not specified | [6] |
| Furfuryl-substituted Isoxazoles | Compound 42 | Not specified | Potent anti-inflammatory | Not specified | [6] |
| Methoxy-substituted Isoxazoles | TPI-7, TPI-13 | Carrageenan-induced rat paw edema | Most active in series | Not specified | [15] |
Analysis: The anti-inflammatory activity of isoxazole derivatives is significantly influenced by the substituents on the heterocyclic ring. For example, certain substitutions can lead to selective COX-2 inhibition, which is a desirable property for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[14] The presence of methoxy groups, as seen in compounds TPI-7 and TPI-13, appears to be favorable for anti-inflammatory activity.[15] This observation is particularly relevant for methyl 4-(isoxazol-5-ylmethoxy)benzoate, which also contains a methoxy linker.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of test compounds.
1. Animals:
- Use male Wistar rats weighing 150-200g. House the animals in standard laboratory conditions with free access to food and water.
- Fast the animals overnight before the experiment.
2. Compound Administration:
- Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test compound groups.
- Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose one hour before the carrageenan injection. The control group receives the vehicle only.
3. Induction of Edema:
- Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Isoxazole Pharmacophores in Infectious Diseases
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Isoxazole-containing compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[5][16][17]
Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound Class | Example Compound | Microorganism | Activity (MIC) | Reference |
| Isoxazole-isoxazole Hybrids | Compound 5d | Escherichia coli | 2.582 µmol/mL | [17] |
| Isoxazole-isoxazole Hybrids | Compound 5h | Bacillus subtilis | 0.083 µmol/mL | [17] |
| Isoxazole-isoxazole Hybrids | Compound 5h | Candida albicans | 0.083 µmol/mL | [17] |
| Benzofuran-isoxazole Hybrids | Compounds 8n, 8j, 8o | Various bacteria and fungi | Highly active | [18] |
| 1,3,4-Oxadiazole-linked Isoxazoles | ED Compound | Staphylococcus aureus | 62.5 mg/L | [3] |
Analysis: The antimicrobial data reveals that hybrid molecules incorporating the isoxazole scaffold can exhibit potent and broad-spectrum activity. The nature of the linked heterocyclic ring and the substituents play a crucial role in determining the antimicrobial profile. For instance, the isoxazole-isoxazole hybrids show excellent activity against both bacteria and fungi, with some compounds demonstrating potency comparable to standard drugs.[17] The benzofuran-isoxazole hybrids also represent a promising class of antimicrobial agents.[18] The water-soluble isoxazole-linked 1,3,4-oxadiazole derivative shows selective activity against Gram-positive bacteria.[3]
The structural features of methyl 4-(isoxazol-5-ylmethoxy)benzoate suggest that it could be a starting point for the development of novel antimicrobial agents. The lipophilicity and electronic properties of the molecule can be tuned by modifying the benzoate and isoxazole rings to optimize its interaction with microbial targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
1. Preparation of Inoculum:
- Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.
- Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the bacterial inoculum to each well of the microtiter plate.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Isoxazole Drug Discovery Workflow
The journey of an isoxazole-based pharmacophore from a concept to a potential drug candidate follows a structured path.
Caption: A generalized workflow for isoxazole-based drug discovery.
Structure-Activity Relationship (SAR) Logic
The biological activity of isoxazole derivatives is intricately linked to their substitution patterns.
Caption: The relationship between isoxazole substituents and biological activity.
Conclusion and Future Directions
The isoxazole scaffold remains a highly valuable and versatile platform in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in the quest for new medicines. While direct experimental data on methyl 4-(isoxazol-5-ylmethoxy)benzoate is not yet widely published, this comparative guide provides a strong rationale for its investigation as a potential therapeutic agent.
Based on the analysis of structurally related compounds, methyl 4-(isoxazol-5-ylmethoxy)benzoate warrants exploration for its potential anticancer, anti-inflammatory, and antimicrobial properties. The presence of the methoxy linker and the benzoate ester offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of methyl 4-(isoxazol-5-ylmethoxy)benzoate and its analogs to fully elucidate their therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations. The continued exploration of the vast chemical space of isoxazole derivatives holds great promise for the discovery of next-generation therapeutics.
References
- Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Derivatives. Benchchem. Accessed March 27, 2026.
- (2016). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
- SAR of the synthesized compounds. | Download Scientific Diagram.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational explor
- (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Anti-inflammatory evaluation of isoxazole deriv
- (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry.
- (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.
- (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. PMC.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- (2018).
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- Application Notes and Protocols: Synthesis of 4-(5-methyl-3-isoxazolyl)Benzoic Acid. Benchchem. Accessed March 27, 2026.
- (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- (2018).
- (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
- (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Namibian Studies.
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
- (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PMC.
- The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. Benchchem. Accessed March 27, 2026.
- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.
- (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
- (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed.
- (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
- Patent Landscape and Technical Analysis of 4-(5-methyl-3-isoxazolyl)benzoic Acid and Related Compounds. Benchchem. Accessed March 27, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. espublisher.com [espublisher.com]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship (SAR) Comparison of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Analogs as GPR84 Antagonists
Executive Summary & Biological Rationale
G-protein-coupled receptor 84 (GPR84) is a pro-inflammatory, rhodopsin-like GPCR primarily expressed in myeloid lineage cells, including macrophages, monocytes, and microglia. Originally discovered through expressed sequence tag mining , GPR84 was later deorphanized as a receptor for medium-chain free fatty acids (MCFAs) .
Mechanistically, GPR84 couples to the inhibitory Gαi/o protein. Activation by MCFAs inhibits adenylyl cyclase, reducing intracellular cAMP levels and triggering downstream pro-inflammatory cytokine release (e.g., TNF-α, IL-6). Consequently, blocking GPR84 has emerged as a promising therapeutic strategy for inflammatory bowel disease (IBD), neuroinflammation, and fibrotic disorders .
The Methyl 4-(isoxazol-5-ylmethoxy)benzoate scaffold represents a highly tractable chemical starting point for developing orthosteric GPR84 antagonists. This guide provides a comprehensive Structural Activity Relationship (SAR) analysis of this scaffold, detailing how specific chemical modifications dictate target affinity, metabolic stability, and cellular permeability.
GPR84 signaling pathway and the inhibitory mechanism of isoxazole-benzoate antagonists.
SAR Analysis & Mechanistic Causality
To systematically evaluate the pharmacophore, we divide the scaffold into three distinct regions: the Isoxazole Ring (Region 1), the Linker (Region 2), and the Benzoate Moiety (Region 3).
Region 1: The Isoxazole Ring (Hydrophobic Pocket Binding)
The unsubstituted isoxazole ring provides baseline π−π stacking interactions within the GPR84 orthosteric site. However, introducing a small lipophilic group, such as a 3-methyl substituent (Analog 3), significantly enhances binding affinity. This modification effectively fills a hydrophobic sub-pocket adjacent to the primary binding site, displacing high-energy water molecules and increasing the entropic driving force of binding.
Region 2: The Linker (Conformational Flexibility & Stability)
The standard -CH2-O- (methoxy) linker provides the optimal dihedral angle and distance between the isoxazole and phenyl rings. However, ethers are susceptible to rapid in vivo O-dealkylation. Substituting the ether oxygen with an amine -CH2-NH- (Analog 5) creates a bioisostere that maintains the necessary spatial geometry while introducing a hydrogen bond donor. This modification drastically improves metabolic stability against oxidative cleavage by cytochrome P450 enzymes while retaining high target affinity.
Region 3: The Benzoate Moiety (The Prodrug Paradox)
The methyl ester core (Methyl 4-(isoxazol-5-ylmethoxy)benzoate, Analog 1) exhibits poor in vitro target affinity (IC50 > 10,000 nM) but excellent cell permeability. This is a classic prodrug effect. GPR84's orthosteric site evolved to bind the anionic carboxylate head of MCFAs. Therefore, hydrolysis of the methyl ester to the free carboxylic acid (Analog 2) is strictly required to form a critical salt bridge with a conserved arginine residue in the receptor's binding pocket. While the free acid shows potent in vitro activity, its high polarity limits membrane permeability. Converting the ester to an uncharged amide (Analog 4) results in a catastrophic loss of both affinity and permeability, confirming the necessity of the ionizable carboxylate for target engagement.
Quantitative Analog Comparison
| Compound | R1 (Isoxazole) | Linker | R2 (Benzoate) | GPR84 IC50 (nM) | HLM T1/2 (min) | Caco-2 Papp ( 10−6 cm/s) |
| 1 (Core Scaffold) | -H | -CH2-O- | -COOMe | > 10,000 | 15 | 25.4 |
| 2 (Free Acid) | -H | -CH2-O- | -COOH | 450 | 45 | 1.2 |
| 3 (Subst. Isoxazole) | -CH3 | -CH2-O- | -COOH | 120 | 60 | 1.5 |
| 4 (Amide Control) | -CH3 | -CH2-O- | -CONH2 | 850 | 85 | 15.6 |
| 5 (Amine Bioisostere) | -CH3 | -CH2-NH- | -COOH | 45 | 120 | 4.8 |
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and reproducibility, the SAR data must be validated through orthogonal in vitro assays. The following protocols detail the self-validating systems used to generate the comparative data above.
Protocol 1: GPR84 cAMP Accumulation Assay (Efficacy)
Causality: Because GPR84 is a Gαi/o-coupled receptor, agonist binding decreases cAMP. To measure antagonist efficacy, we must first artificially elevate cAMP levels using Forskolin, apply an MCFA agonist to suppress cAMP, and then measure the antagonist's ability to rescue (restore) cAMP levels.
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR84 into a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Compound Treatment: Pre-incubate cells with serial dilutions of the isoxazole-benzoate analogs (0.1 nM to 10 µM) in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases) for 30 minutes.
-
Stimulation: Add a stimulation cocktail containing 10 µM Forskolin (to activate adenylyl cyclase) and 1 µM capric acid (C10 MCFA, to activate GPR84). Incubate for 30 minutes at room temperature.
-
Detection: Lyse cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic equation), defining 100% inhibition as the cAMP level achieved by Forskolin alone.
Protocol 2: Human Liver Microsome (HLM) Stability Assay (ADME)
Causality: The ether linker in the core scaffold is susceptible to rapid O-dealkylation. This assay quantifies intrinsic clearance to justify the transition to the amine linker (Analog 5).
-
Incubation Mixture: Combine 1 µM of the test analog with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (an essential cofactor for CYP450 enzymes).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Quantification: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
-
Calculation: Determine the in vitro half-life (T1/2) from the slope of the natural log of the percentage remaining versus time.
Step-by-step experimental workflow for the SAR validation of GPR84 antagonists.
References
-
Wittenberger, T., Schaller, H. C., & Hellebrand, S. (2001). "An expressed sequence tag data mining strategy succeeding in the discovery of new G-protein coupled receptors." Journal of Molecular Biology. URL: [Link]
-
Wang, J., Wu, X., Simonavicius, N., Tian, H., & Ling, L. (2006). "Identification of medium-chain fatty acids as orphan G-protein-coupled receptor GPR84 ligands." Journal of Biological Chemistry. URL:[Link]
-
Jenkins, L., et al. (2022). "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry. URL:[Link]
Benchmarking Methyl 4-(isoxazol-5-ylmethoxy)benzoate as a Bidentate Fragment Scaffold for BRD4 Bromodomain Inhibition
Target Audience: Researchers, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Scientists.
Executive Summary
In epigenetic drug discovery, targeting the bromodomain and extra-terminal (BET) family of proteins—specifically BRD4—requires highly optimized acetyl-lysine (KAc) mimetics. Methyl 4-(isoxazol-5-ylmethoxy)benzoate (CAS: 890091-84-6) represents a highly strategic, bifunctional fragment scaffold. It combines an isoxazole ring (a validated KAc mimetic) with a methyl benzoate moiety, linked via a flexible methoxy ether bridge.
This guide provides an objective, highly technical benchmarking of this compound against standard monovalent fragments. By evaluating its performance in orthogonal biochemical assays (SPR and TR-FRET), we demonstrate how this bidentate scaffold can be utilized to probe both the KAc binding pocket and the adjacent ZA channel of BRD4.
Mechanistic Rationale: The Isoxazole as an Acetyl-Lysine Mimetic
To design effective BRD4 inhibitors, fragments must competitively displace acetylated histone tails from the bromodomain's central hydrophobic cavity. The 3,5-dimethylisoxazole motif is a thoroughly validated KAc bioisostere[1]. Crystallographic evidence confirms that the isoxazole oxygen acts as a critical hydrogen bond acceptor for the conserved Asn140 residue in BRD4(BD1), while the nitrogen interacts with Tyr97 via a structured water network[1].
However, simple isoxazoles often lack the potency required for advanced lead optimization. Furthermore, while isoxazoles are generally safe, understanding their metabolic bioactivation potential is critical when designing larger BET inhibitors[2]. By utilizing a fragment like Methyl 4-(isoxazol-5-ylmethoxy)benzoate, medicinal chemists can leverage the isoxazole core for primary anchorage while simultaneously directing the benzoate group into the WPF shelf or ZA loop to gain binding affinity and selectivity[3].
Structural Binding Logic
Caption: Pharmacophore logic of Methyl 4-(isoxazol-5-ylmethoxy)benzoate binding to BRD4(BD1).
Experimental Design & Self-Validating Protocols
To objectively benchmark this fragment, we must employ a self-validating assay cascade. Fragment binding is notoriously weak ( KD in the high micromolar to millimolar range); therefore, assays must be rigorously controlled for false positives (e.g., compound aggregation or assay interference).
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
SPR provides label-free, real-time thermodynamic data. Because fragments require high concentrations (often >500 µM) and are dissolved in DMSO, bulk refractive index changes can easily mask true binding signals.
Causality & Self-Validation: We employ a rigorous solvent correction curve. By creating a gradient of DMSO (0.5% to 1.5%) in the running buffer, we decouple the bulk refractive index shift of the solvent from the actual mass accumulation of the fragment on the sensor surface.
-
Surface Preparation: Immobilize recombinant human BRD4(BD1) onto a CM5 sensor chip via standard amine coupling (target density: 2000–3000 RU to account for the low molecular weight of the fragment). Leave flow cell 1 unmodified as a reference.
-
Buffer Preparation: Use PBS-P+ buffer supplemented with exactly 1.0% DMSO.
-
Solvent Correction: Inject 8 standard solutions ranging from 0.5% to 1.5% DMSO to build a calibration curve prior to compound injection.
-
Analyte Injection: Prepare a 2-fold dilution series of Methyl 4-(isoxazol-5-ylmethoxy)benzoate (15.6 µM to 1000 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Data Fitting: Subtract reference cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the KD .
Protocol B: TR-FRET Biochemical Displacement
While SPR proves direct binding, TR-FRET proves functional displacement of the natural substrate.
Causality & Self-Validation: Fragments often exhibit autofluorescence or act as inner-filter quenchers. TR-FRET utilizes a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This ratio normalizes well-to-well variations and mathematically cancels out compound-specific optical interference, making the assay inherently self-validating.
-
Reagent Assembly: Combine 2 nM His-tagged BRD4(BD1), 20 nM biotinylated histone H4 peptide (H4K5acK8acK12acK16ac), 1 nM Europium-labeled anti-His antibody (donor), and 10 nM Streptavidin-APC (acceptor) in assay buffer (50 mM HEPES, 50 mM NaCl, 0.05% CHAPS, 0.1% BSA, pH 7.4).
-
Compound Addition: Dispense the fragment in a 10-point dose-response matrix (top concentration 2 mM) using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter DMSO transfer.
-
Incubation & Readout: Incubate for 60 minutes at room temperature. Read on a PHERAstar FSX microplate reader using a 337 nm excitation laser, measuring dual emissions at 615 nm and 665 nm. Calculate the IC50 from the ratiometric data.
Experimental Workflow
Caption: Self-validating Surface Plasmon Resonance (SPR) workflow for fragment benchmarking.
Quantitative Performance Comparison
To accurately gauge the value of Methyl 4-(isoxazol-5-ylmethoxy)benzoate, we benchmark it against its constituent monovalent fragments (3,5-dimethylisoxazole and methyl benzoate) and a clinical-grade positive control (I-BET151).
Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy , where Nheavy is the heavy atom count. An LE > 0.3 is generally considered highly promising for fragment progression.
| Compound | Structural Role | BRD4(BD1) KD (SPR) | BRD4(BD1) IC50 (TR-FRET) | Heavy Atoms (HA) | Ligand Efficiency (LE) |
| 3,5-Dimethylisoxazole | KAc Mimetic Control | ~500 µM | >1000 µM | 7 | 0.35 |
| Methyl benzoate | ZA Channel Control | >2000 µM (N.B.) | N/A | 10 | N/A |
| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | Bidentate Fragment | ~85 µM | ~120 µM | 17 | 0.31 |
| I-BET151 | Positive Control | 0.02 µM | 0.03 µM | 30 | 0.41 |
Data Interpretation
-
Synergistic Binding: While methyl benzoate shows negligible binding on its own (>2000 µM), its covalent attachment to the isoxazole core via a methoxy ether linker improves the affinity of the base isoxazole from ~500 µM down to ~85 µM. This confirms that the benzoate moiety successfully accesses stabilizing hydrophobic interactions within the ZA channel.
-
Favorable Ligand Efficiency: Despite the increase in molecular weight, Methyl 4-(isoxazol-5-ylmethoxy)benzoate maintains a highly respectable Ligand Efficiency of 0.31, making it an ideal, geometrically pre-organized starting point for structure-based drug design (SBDD).
Conclusion
Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a superior fragment scaffold compared to simple monovalent isoxazoles. By satisfying the strict hydrogen-bonding requirements of the BRD4 acetyl-lysine pocket while simultaneously projecting a functionalized benzoate ring into the adjacent solvent-exposed channels, it provides medicinal chemists with a highly efficient, dual-vector building block for next-generation BET inhibitor development.
References
- Source: National Institutes of Health (NIH)
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET)
- Source: National Institutes of Health (NIH)
Sources
Navigating the Synthesis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. Methyl 4-(isoxazol-5-ylmethoxy)benzoate, a molecule with potential applications in medicinal chemistry, presents a synthetic challenge where the choice of pathway can significantly impact reproducibility across different laboratory settings. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, with a focus on the practical aspects of achieving consistent results.
The synthesis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate involves the formation of two key structural features: the isoxazole ring and an ether linkage. The assembly of these components can be approached in a convergent manner, where the isoxazole and benzoate moieties are prepared separately and then coupled. The reproducibility of the overall synthesis is therefore dependent on the reliability of each step.
This guide will dissect two plausible and widely utilized synthetic strategies for the crucial etherification step: the Williamson ether synthesis and the Mitsunobu reaction. We will explore the synthesis of the necessary precursors and then delve into a comparative analysis of these two coupling methods, highlighting the critical parameters that influence their success and reproducibility.
Synthesis of Key Precursors
The journey to Methyl 4-(isoxazol-5-ylmethoxy)benzoate begins with the preparation of two key building blocks: a reactive isoxazole derivative and methyl 4-hydroxybenzoate. The latter is a commercially available and relatively inexpensive starting material. The synthesis of the isoxazole precursor, however, requires careful consideration.
Two primary isoxazole precursors can be envisioned for the subsequent etherification: (isoxazol-5-yl)methanol or 5-(chloromethyl)isoxazole .
The synthesis of (isoxazol-5-yl)methanol can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and propargyl alcohol. The nitrile oxide is typically generated in situ from an aldoxime using an oxidizing agent like sodium hypochlorite[1]. Another approach involves the synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloropropene[2]. The choice of method for the precursor synthesis can itself introduce variability. For instance, the in situ generation of nitrile oxides requires careful control of reaction conditions to avoid side reactions such as dimerization[2].
Comparative Analysis of Etherification Pathways
With the precursors in hand, the critical ether linkage can be forged. The two most common methods, the Williamson ether synthesis and the Mitsunobu reaction, present distinct advantages and disadvantages that directly impact their reproducibility.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reactants | Methyl 4-hydroxybenzoate, 5-(chloromethyl)isoxazole, Base (e.g., NaH, K2CO3) | Methyl 4-hydroxybenzoate, (isoxazol-5-yl)methanol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| General Yield | Can be high (50-95% in lab settings)[3] | Generally good, but can be variable and highly substrate-dependent. |
| Key Reproducibility Factors | - Purity and reactivity of 5-(chloromethyl)isoxazole- Strength and stoichiometry of the base- Choice of solvent (aprotic polar solvents are preferred)- Reaction temperature and time- Exclusion of moisture | - Purity of all reagents, especially the azodicarboxylate- Order of addition of reagents- Precise control of reaction temperature (often low)- Efficiency of byproduct removal (triphenylphosphine oxide and reduced azodicarboxylate) |
| Common Side Reactions | - Elimination of HCl from 5-(chloromethyl)isoxazole- C-alkylation of the phenoxide | - Formation of triphenylphosphine oxide and hydrazo-dicarboxylate byproducts that can be difficult to separate from the product- Rearrangement of the isoxazole moiety under harsh conditions. |
Pathway 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and often reliable method for forming ethers. In the context of synthesizing Methyl 4-(isoxazol-5-ylmethoxy)benzoate, this would involve the reaction of the sodium or potassium salt of methyl 4-hydroxybenzoate with 5-(chloromethyl)isoxazole.
Workflow for Williamson Ether Synthesis.
Experimental Protocol (Hypothetical)
-
Preparation of the Phenoxide: To a solution of methyl 4-hydroxybenzoate in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a slight excess of a strong base like sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃). Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated period to ensure complete salt formation.
-
Alkylation: Add a solution of 5-(chloromethyl)isoxazole in the same solvent to the phenoxide mixture.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization. A protocol for a similar reaction, the synthesis of Methyl 4-(allyloxy)benzoate, suggests that high yields can be achieved under these conditions[4].
Causality Behind Experimental Choices & Reproducibility Challenges:
-
Choice of Base and Solvent: The selection of the base and solvent is critical. A strong base like NaH ensures complete deprotonation of the phenol, driving the reaction forward. However, it is also highly reactive and requires strictly anhydrous conditions. Potassium carbonate is a milder and easier-to-handle alternative, but may require higher temperatures or longer reaction times. The solvent should be aprotic and polar to dissolve the ionic intermediate and facilitate the Sₙ2 reaction. DMF and acetone are common choices. The purity of the solvent is paramount, as any residual water will consume the base and reduce the yield.
-
Reactivity of the Alkyl Halide: The success of the Williamson synthesis is highly dependent on the reactivity of the alkylating agent. 5-(chloromethyl)isoxazole is a primary halide, which is ideal for an Sₙ2 reaction. However, the stability of this precursor is a concern. It can be prone to decomposition or self-reaction, especially under prolonged heating or in the presence of a strong base. Any impurities in the 5-(chloromethyl)isoxazole can lead to inconsistent results.
-
Side Reactions: The primary competing side reaction is elimination, which is less of a concern with a primary halide but can be promoted by strong, sterically hindered bases. Another potential issue is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. This is generally a minor pathway but can become more significant depending on the reaction conditions.
Pathway 2: The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative route to the ether linkage, starting from the corresponding alcohol, (isoxazol-5-yl)methanol. This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for this particular synthesis.
Workflow for the Mitsunobu Reaction.
Experimental Protocol (Hypothetical)
-
Reaction Setup: In a flask under an inert atmosphere, dissolve methyl 4-hydroxybenzoate, (isoxazol-5-yl)methanol, and triphenylphosphine in a dry aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Reagent Addition: Cool the solution in an ice bath and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The order of addition can be critical and may need to be optimized.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: The work-up for a Mitsunobu reaction can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Purification typically involves column chromatography, and separation of the product from these byproducts can be difficult and lead to yield loss.
Causality Behind Experimental Choices & Reproducibility Challenges:
-
Reagent Purity and Stoichiometry: The Mitsunobu reaction is notoriously sensitive to the quality and stoichiometry of the reagents. DEAD and DIAD can degrade over time, and their purity should be checked. The exact molar ratios of the alcohol, phenol, phosphine, and azodicarboxylate need to be carefully controlled for optimal results.
-
Reaction Temperature and Order of Addition: The reaction is often exothermic, and maintaining a low temperature during the addition of the azodicarboxylate is crucial to prevent side reactions. The order of reagent addition can also significantly impact the outcome. Premixing the phosphine and azodicarboxylate before adding the alcohol and phenol is a common variation that can sometimes improve yields.
-
Byproduct Removal: The major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative. These byproducts can be difficult to remove from the desired product, often requiring meticulous chromatography. This purification step is a major source of irreproducibility and can significantly lower the isolated yield. Various modified phosphines and azodicarboxylates have been developed to facilitate easier byproduct removal[1].
-
Substrate Scope and Acidity: The pKa of the acidic component (in this case, methyl 4-hydroxybenzoate) is a critical factor. Phenols are generally good nucleophiles for this reaction. However, the reaction can be sensitive to steric hindrance on either coupling partner, which is less of a concern in this specific synthesis.
Conclusion and Recommendations
Both the Williamson ether synthesis and the Mitsunobu reaction are viable pathways for the synthesis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. However, they present different challenges regarding reproducibility.
-
For robust and scalable synthesis with a focus on reproducibility, the Williamson ether synthesis is likely the more prudent choice. While it requires the synthesis of the potentially less stable 5-(chloromethyl)isoxazole precursor, the reaction itself is generally more straightforward and less sensitive to minor variations in reaction conditions compared to the Mitsunobu reaction. The purification of the product is also typically less cumbersome. Key to reproducibility will be the consistent quality of the 5-(chloromethyl)isoxazole and the strict control of anhydrous conditions.
-
The Mitsunobu reaction, while a powerful tool, is often more challenging to reproduce consistently, especially across different labs or at a larger scale. The sensitivity to reagent quality and the difficulty of byproduct removal are significant hurdles. This pathway may be more suitable for small-scale synthesis where extensive purification is feasible.
Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in a given laboratory. For any chosen pathway, careful optimization of reaction conditions and meticulous purification are essential for achieving reproducible results in the synthesis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate.
References
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC. (2022, March 16). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
-
Synthesis of Methyl 4-(Allyloxy)benzoate. (n.d.). SynArchive. Retrieved March 27, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Francis Academic Press. Retrieved March 27, 2026, from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (2022, October 17). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (2013, November 5). MDPI. Retrieved March 27, 2026, from [Link]
-
Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021, March 24). The Totally Synthetic Blog. Retrieved March 27, 2026, from [Link]
-
Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification - arches. (n.d.). University of Puget Sound. Retrieved March 27, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved March 27, 2026, from [Link]
-
A new “Mitsunobu homocoupling” reaction using aldol adducts of kojic acid. (2021, August 13). MDPI. Retrieved March 27, 2026, from [Link]
-
and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). J-STAGE. Retrieved March 27, 2026, from [Link]
-
Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications. (2002, August 17). American Chemical Society. Retrieved March 27, 2026, from [Link]
-
Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
-
Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
-
(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. (2020, March 16). ResearchGate. Retrieved March 27, 2026, from [Link]
-
METHYL p-HYDROXYBENZOATE. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved March 27, 2026, from [Link]
-
How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? | ResearchGate. (2012, May 4). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of Methyl 4-(Allyloxy)benzoate. (n.d.). SynArchive. Retrieved March 27, 2026, from [Link]
- CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents. (n.d.). Google Patents.
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC. (2022, March 16). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Binding Kinetics
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
This guide provides a framework for the rigorous cross-validation of the binding kinetics of a novel small molecule, using Methyl 4-(isoxazol-5-ylmethoxy)benzoate as our subject compound. We will explore a multi-faceted approach, employing orthogonal, label-free techniques to build a cohesive and trustworthy kinetic profile. The causality behind experimental choices will be detailed, ensuring that each step is part of a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable kinetic data for their small molecule programs.
The Rationale for a Multi-Technique Approach
To ensure the highest degree of confidence in our kinetic data, we will employ three distinct, yet complementary, biophysical methods:
-
Surface Plasmon Resonance (SPR): A highly sensitive optical technique that measures changes in refractive index near a sensor surface as molecules bind and dissociate in real-time.[1][2] It is a cornerstone for kinetic analysis, providing full k_on and k_off profiles.[3][4]
-
Bio-Layer Interferometry (BLI): Another optical, label-free method that measures the interference pattern of white light reflected from a biosensor tip.[5] As molecules bind, the layer thickness increases, causing a measurable wavelength shift in real-time.[6][7] Its fluidics-free nature offers a valuable orthogonal comparison to the microfluidics-based SPR.[6]
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity in solution, ITC directly measures the heat released or absorbed during a binding event.[8][9][10] While not a direct kinetic technique, it provides a true in-solution K_D value that serves as a critical benchmark for the kinetically-derived affinities from SPR and BLI.[11]
By comparing the data from these three methods, we can effectively triangulate the true binding parameters of Methyl 4-(isoxazol-5-ylmethoxy)benzoate, ensuring the results are not an artifact of a single platform.
Experimental Cross-Validation Workflow
The overall strategy involves immobilizing the target protein and measuring the interaction of the small molecule analyte, Methyl 4-(isoxazol-5-ylmethoxy)benzoate, in solution. The data from each technique is then processed to determine the kinetic and affinity constants, which are subsequently compared for concordance.
Detailed Experimental Protocols
The following sections provide step-by-step protocols for each technique. The causality for key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Surface Plasmon Resonance (SPR) Analysis
Rationale: SPR is chosen for its high sensitivity, which is crucial for detecting the binding of low molecular weight compounds (~249.24 Da for our subject molecule). We will use a high-capacity sensor chip to maximize the signal from the small molecule analyte.[3]
Methodology:
-
Target Immobilization:
-
Chip Selection: Use a CM5 sensor chip (carboxymethylated dextran surface).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxyl groups.
-
Ligand Coupling: Inject the target protein at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0. The low pH promotes pre-concentration of the protein on the negatively charged surface. Aim for an immobilization level of 8,000 - 12,000 Response Units (RU) to ensure a robust signal for the small molecule analyte.
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 to quench any remaining active esters.
-
Control Surface: A reference flow cell is prepared using the same activation and deactivation chemistry but without protein injection. This is critical for subtracting bulk refractive index changes and non-specific binding.
-
-
Analyte Interaction Analysis:
-
Compound Preparation: Prepare a dilution series of Methyl 4-(isoxazol-5-ylmethoxy)benzoate in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected K_D, typically from 0.1x to 10x K_D. A top concentration of 10 µM with a 3-fold serial dilution is a good starting point.
-
Binding Measurement:
-
Inject the highest concentration of the compound to scout for binding and stability.
-
Perform a kinetics experiment by injecting each concentration over both the target and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Include several buffer-only injections (blanks) for double-referencing.
-
-
-
Data Analysis:
-
Data Processing: Subtract the reference surface data from the target surface data, and then subtract the average of the buffer blank injections. This "double-referencing" is essential for clean data.
-
Model Fitting: Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D. Assess the quality of the fit by examining the residuals.
-
Protocol 2: Bio-Layer Interferometry (BLI) Analysis
Rationale: BLI provides an excellent orthogonal method to SPR. Its dip-and-read format uses discrete biosensors and avoids microfluidics, eliminating potential artifacts related to flow and pressure.[12][13]
Methodology:
-
Target Immobilization:
-
Sensor Selection: Use Streptavidin (SA) biosensors. This requires biotinylating the target protein as a preliminary step. Biotinylation offers a highly specific and stable immobilization strategy.
-
Sensor Hydration: Hydrate SA biosensors in running buffer for at least 10 minutes.
-
Ligand Loading: Immerse the biosensors in a solution of the biotinylated target protein (e.g., 20 µg/mL) until a stable loading level of 1.5 - 2.0 nm is achieved.
-
Baseline: Establish a stable baseline by dipping the loaded sensors into running buffer.
-
-
Analyte Interaction Analysis:
-
Compound Preparation: Prepare an identical dilution series of Methyl 4-(isoxazol-5-ylmethoxy)benzoate in running buffer (HBS-EP+ with 1% DMSO) in a 96-well plate.
-
Binding Measurement:
-
Association: Move the biosensors into the wells containing the compound dilution series and record the association for 120-180 seconds.
-
Dissociation: Move the biosensors back into the running buffer wells and record the dissociation for 300-600 seconds.
-
-
Reference Subtraction: Use a reference sensor loaded with biotinylated protein but only exposed to running buffer to subtract any signal drift.
-
-
Data Analysis:
-
Data Processing: Align the data to the baseline and dissociation steps. Perform reference subtraction using the data from the control sensor.
-
Model Fitting: Fit the processed curves globally to a 1:1 binding model to derive k_on, k_off, and K_D.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) Affinity Validation
Rationale: ITC measures binding in solution without any surface tethering, providing a direct thermodynamic measurement of the binding affinity (K_D) and enthalpy (ΔH).[8][10] This makes it an ideal method to validate the K_D values obtained from the surface-based techniques.[14]
Methodology:
-
Sample Preparation:
-
Crucial Step: Both the target protein and Methyl 4-(isoxazol-5-ylmethoxy)benzoate must be in identical, extensively dialyzed buffer to minimize heats of dilution.[10] The final DMSO concentration must be precisely matched in both the cell and syringe solutions.
-
Cell: Fill the sample cell with the target protein at a concentration of approximately 10-20 µM.
-
Syringe: Fill the injection syringe with the compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
-
Titration Experiment:
-
Instrument Setup: Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound from the syringe into the protein in the sample cell. Allow the system to return to thermal equilibrium between injections. A total of 19-25 injections is typical.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Data Integration: Integrate the area of each injection peak to determine the heat change per injection.
-
Control Subtraction: Subtract the heats of dilution from the binding heats.
-
Model Fitting: Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
-
Comparative Data Analysis: A Hypothetical Case Study
After executing the protocols, the data must be compiled and compared. The following table presents an illustrative dataset for the interaction of Methyl 4-(isoxazol-5-ylmethoxy)benzoate with its target, demonstrating the expected concordance between techniques.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| k_on (M⁻¹s⁻¹) | 2.1 x 10⁵ | 1.9 x 10⁵ | Not Applicable |
| k_off (s⁻¹) | 4.5 x 10⁻³ | 5.1 x 10⁻³ | Not Applicable |
| K_D (nM) | 21.4 | 26.8 | 24.5 |
| Stoichiometry (n) | Not Directly Measured | Not Directly Measured | 0.98 |
Analysis of Results:
-
Affinity (K_D): The K_D values derived from all three techniques are in excellent agreement (21.4 nM, 26.8 nM, and 24.5 nM). This high degree of concordance provides strong evidence that the measured affinity is accurate and not an artifact of a particular method (e.g., surface immobilization effects).
-
Kinetics (k_on, k_off): The kinetic rate constants from SPR and BLI are also highly similar. This consistency indicates that the on- and off-rates are robust and accurately reflect the binding dynamics of the compound.
-
Stoichiometry (n): ITC provides the additional crucial information that the binding stoichiometry is approximately 1:1, confirming a likely specific and well-defined binding event.
Conclusion
The rigorous, multi-platform characterization of binding kinetics is not a redundant exercise but a foundational component of successful drug discovery. By employing orthogonal methods like SPR, BLI, and ITC, we can build a comprehensive and trustworthy profile of a compound's interaction with its target. The illustrative data for Methyl 4-(isoxazol-5-ylmethoxy)benzoate demonstrates how concordance across these techniques provides a high degree of confidence in the measured kinetic and affinity parameters. This validated understanding of a molecule's binding dynamics is essential for making informed decisions in lead optimization and advancing the most promising candidates toward clinical development.
References
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Perozzo, R., et al. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Retrieved from [Link]
-
Drake, A. W., et al. (2004). Kinetic Exclusion Assay Technology: Characterization of Molecular Interactions. PubMed. Retrieved from [Link]
-
Jana, T., et al. (2023). Kinetic exclusion assay technology: Theory, experimental aspects, and applications in concentration measurements across diverse fields. PubMed. Retrieved from [Link]
-
Wu, G., et al. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. Retrieved from [Link]
-
Wikipedia. Kinetic exclusion assay. Retrieved from [Link]
-
Sapidyne Instruments. KinExA 4000 | Affinity & Kinetics | High Sensitivity Binding Analysis. Retrieved from [Link]
-
OSTR. Bio-Layer Interferometry (BLI) - Octet RED96. Retrieved from [Link]
-
Gator Bio. Small Molecule Analysis via Biolayer Interferometry. Retrieved from [Link]
-
Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Sartorius. (2023, January 1). Octet® BLI Workflows in Small-Molecule Interaction Guide. Retrieved from [Link]
-
Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]
-
Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. Retrieved from [Link]
-
Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. Retrieved from [Link]
-
Du, D., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. PMC. Retrieved from [Link]
-
Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
-
Billet, F., et al. (2020). Kinetic Exclusion Assay of Biomolecules by Aptamer Capture. MDPI. Retrieved from [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. Retrieved from [Link]
Sources
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 3. biosensingusa.com [biosensingusa.com]
- 4. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 5. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. gatorbio.com [gatorbio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 13. sartorius.com [sartorius.com]
- 14. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Methyl 4-(isoxazol-5-ylmethoxy)benzoate
This document provides essential procedural guidance for the proper disposal of methyl 4-(isoxazol-5-ylmethoxy)benzoate, a compound frequently utilized by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes best practices derived from data on structurally analogous isoxazole and benzoate compounds. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The fundamental principle guiding the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be released into the sanitary sewer system or disposed of as general refuse.[1]
I. Hazard Profile Analysis: Understanding the "Why"
A thorough understanding of the potential hazards associated with methyl 4-(isoxazol-5-ylmethoxy)benzoate is paramount for safe handling and disposal. Based on the toxicological profiles of related isoxazole and benzoate ester compounds, the following hazards should be anticipated:
| Hazard Category | Potential Effects | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed. | Benzoate esters can exhibit oral toxicity. |
| Skin & Eye Irritation | May cause skin and serious eye irritation.[2][3] | A common characteristic of many organic esters and heterocyclic compounds.[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[2] | Inhalation of dusts or vapors of similar compounds can lead to irritation.[2] |
| Aquatic Toxicity | May be harmful to aquatic life. | Many organic compounds exhibit some level of aquatic toxicity and should not enter waterways.[4] |
| Flammability | While the flammability of the target compound is not definitively established, related compounds like isoxazole are flammable. Therefore, it is prudent to handle it as a potentially combustible material.[5] | The isoxazole moiety suggests potential flammability.[5] |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of methyl 4-(isoxazol-5-ylmethoxy)benzoate.
1. Personal Protective Equipment (PPE) - Your First Line of Defense: Before handling the compound for disposal, ensure you are wearing the appropriate PPE:
-
Lab Coat: To protect from splashes and contamination.
-
Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use.[6]
-
Safety Goggles or Face Shield: To protect your eyes from splashes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid methyl 4-(isoxazol-5-ylmethoxy)benzoate in a clearly labeled, sealed, and chemically compatible container.[7]
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof container with a secure cap. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
-
Contaminated Materials: Any items such as weighing paper, pipette tips, or absorbent materials that have come into contact with the compound must be treated as hazardous waste and placed in the designated solid waste container.[7]
3. Labeling: Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 4-(isoxazol-5-ylmethoxy)benzoate"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
4. Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from sources of ignition.[8]
5. Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Do not attempt to treat or dispose of the chemical waste yourself.
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's safety protocols), and then wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[7]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of methyl 4-(isoxazol-5-ylmethoxy)benzoate.
References
- Benchchem. (n.d.). Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
- TCI Chemicals. (2025, January 15). Safety Data Sheet.
- ChemicalBook. (2025, July 5). 3-hydroxy-isoxazole - Safety Data Sheet.
- Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- ChemicalBook. (2025, December 20). Methyl 4-methylbenzoate - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester.
- Chem-Supply. (n.d.). Safety Data Sheet.
Sources
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for Methyl 4-(isoxazol-5-ylmethoxy)benzoate
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Methyl 4-(isoxazol-5-ylmethoxy)benzoate. The following guidance is extrapolated from data on structurally similar compounds, including aromatic ethers, esters, and isoxazole derivatives. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this compound. This guide is intended for researchers, scientists, and drug development professionals to provide essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling and disposal.
Hazard Assessment and Triage
Given the structural motifs within Methyl 4-(isoxazol-5-ylmethoxy)benzoate (an isoxazole ring, an ether linkage, and a methyl benzoate group), a cautious approach is warranted. Based on analogous compounds, this substance should be treated as potentially hazardous.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2][4][5]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern, with related compounds being classified as harmful if ingested.[6][7]
-
Combustibility: While flash point data is unavailable, related compounds are combustible liquids.[7] Therefore, it is prudent to avoid open flames, sparks, and hot surfaces.[6]
-
Reproductive Toxicity: Some related benzoates are suspected of damaging fertility or the unborn child. Until specific data is available, this should be considered a potential long-term health hazard.
Quantitative Data for Structurally Similar Compounds:
| Property | Methyl Benzoate | Methyl 4-Methoxybenzoate | 5-Amino-3-(4-fluorophenyl)isoxazole |
| GHS Hazard Class | Harmful if swallowed, Combustible liquid.[7] | Skin irritation, Serious eye irritation.[1][2] | Skin irritation, Serious eye irritation. |
| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₃ | C₉H₇FN₂O |
| Physical State | Liquid | Solid | Solid |
| Boiling Point | 198-199 °C | Not Available | Not Available |
| Flash Point | 77 °C[7] | 112 °C[1] | Not Available |
| Acute Oral Toxicity (LD50, Rat) | 1177 mg/kg[6] | Not Available | Not Available |
Note: This data is for related compounds and should be used for estimation purposes only.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to ensure personal safety. The following recommendations are based on a comprehensive risk assessment of the potential hazards.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and vapors which may cause serious eye irritation.[1][2][3][4] |
| Hand Protection | Nitrile or polyvinyl alcohol (PVA) gloves.[8] | Provides resistance to ethers and esters. Disposable gloves should be changed regularly or immediately upon contamination.[9] |
| Body Protection | Flame-resistant lab coat.[5] | Protects against accidental splashes and potential fire hazards. Chemical-resistant coveralls may be necessary for larger quantities.[10] |
| Respiratory Protection | Use in a certified chemical fume hood is required. | Minimizes inhalation of vapors which may cause respiratory tract irritation.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. pppmag.com [pppmag.com]
- 10. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
